GSK8573
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBGNWWJANJWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling GSK8573: A Technical Guide to its Role as a Negative Control in Epigenetic Research
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery and molecular biology, the precision of experimental tools is paramount. This technical guide elucidates the mechanism of action of GSK8573, clarifying its crucial role not as an active pharmacological agent, but as a structurally related, inactive negative control for the potent BAZ2A and BAZ2B bromodomain inhibitor, GSK2801. Understanding the function of this compound is essential for researchers in the field of epigenetics to accurately interpret experimental data and attribute biological effects to the specific inhibition of the BAZ2 bromodomains.
The Critical Role of Negative Controls in Chemical Biology
In chemical biology, a negative control is a compound that is structurally similar to an active chemical probe but is inactive against the intended biological target.[1][2] The purpose of a negative control is to distinguish the on-target effects of the chemical probe from any off-target or non-specific effects.[1][3][4] By using a well-characterized active/inactive pair, researchers can more confidently attribute an observed phenotype to the inhibition of the target protein.[1][2][5]
This compound: The Inactive Counterpart to GSK2801
This compound has been developed and characterized as an inactive control compound for GSK2801.[6][7][8] GSK2801 is a potent and selective acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[7][9][10] However, GSK2801 also exhibits off-target binding to the BRD9 bromodomain.[10][11][12] To dissect the biological consequences of BAZ2A/B inhibition versus BRD9 inhibition, this compound was designed to be inactive against BAZ2A and BAZ2B while retaining its affinity for BRD9.[6][12]
Quantitative Binding Affinities
The following table summarizes the dissociation constants (Kd) of this compound and its active counterpart, GSK2801, against various bromodomains.
| Compound | Target Bromodomain | Dissociation Constant (Kd) | Reference |
| GSK2801 | BAZ2A | 257 nM | [7][9][10] |
| BAZ2B | 136 nM | [7][9][10] | |
| BRD9 | 1.1 µM | [9][10][12] | |
| TAF1L(2) | 3.2 µM | [9][10] | |
| This compound | BAZ2A/B | Inactive | [6][13] |
| BRD9 | 1.04 µM | [6][12] |
Mechanism of Action of the Active Probe, GSK2801
GSK2801 functions as an acetyl-lysine competitive inhibitor. Bromodomains are "reader" domains that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in the regulation of gene transcription. BAZ2A and BAZ2B are components of chromatin remodeling complexes, and their bromodomains are crucial for tethering these complexes to specific chromatin regions.[14][15]
GSK2801 competes with acetylated lysines for binding to the bromodomain pocket of BAZ2A and BAZ2B, thereby displacing these proteins from chromatin and inhibiting their function.[7][10] This can lead to alterations in gene expression. For instance, in triple-negative breast cancer models, GSK2801, in combination with BET inhibitors, has been shown to displace BRD2 from the promoters and enhancers of certain genes, leading to senescence or apoptosis.[9][16]
The signaling pathway below illustrates the role of BAZ2A/B in chromatin remodeling and how GSK2801 intervenes.
Experimental Workflow for Utilizing this compound and GSK2801
To correctly attribute a cellular phenotype to the inhibition of BAZ2A/B, a specific experimental workflow should be followed. This involves comparing the effects of GSK2801 with those of this compound.
Detailed Experimental Protocol: Fluorescent Recovery After Photobleaching (FRAP)
A key experiment to confirm the cellular activity of GSK2801 is Fluorescent Recovery After Photobleaching (FRAP).[7][10] This technique measures the mobility of fluorescently labeled proteins in living cells.
Objective: To demonstrate that GSK2801 can displace BAZ2A from chromatin in living cells.
Methodology:
-
Cell Culture and Transfection:
-
Human cells (e.g., U2OS) are cultured under standard conditions.
-
Cells are transfected with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and BAZ2A (GFP-BAZ2A). This allows for the visualization of BAZ2A localization and dynamics within the cell nucleus.
-
-
Compound Treatment:
-
Transfected cells are treated with either GSK2801, this compound, or a vehicle control (e.g., DMSO) at appropriate concentrations and for a sufficient duration to allow for cellular uptake and target engagement.
-
-
FRAP Procedure:
-
Cells expressing GFP-BAZ2A are imaged using a confocal microscope.
-
A high-intensity laser is used to photobleach the GFP signal in a small, defined region of the nucleus where GFP-BAZ2A is localized to chromatin.
-
The recovery of fluorescence in the bleached region is monitored over time by acquiring images at low laser intensity.
-
-
Data Analysis:
-
The rate of fluorescence recovery is proportional to the mobility of the GFP-BAZ2A molecules.
-
If GSK2801 successfully displaces GFP-BAZ2A from the relatively immobile chromatin, the pool of mobile GFP-BAZ2A will increase, leading to a faster fluorescence recovery rate compared to vehicle-treated cells.
-
In contrast, cells treated with the inactive control, this compound, should exhibit a fluorescence recovery rate similar to that of the vehicle control.
-
The Significance of BRD9 Off-Target Activity
While GSK2801 is a valuable probe for BAZ2A/B, its off-target activity on BRD9 is a critical consideration.[10][11][12] BRD9 is a component of the SWI/SNF chromatin remodeling complex and has been implicated in various cellular processes, including homologous recombination-mediated DNA repair and oncogenesis in certain cancers like synovial sarcoma.[17][18]
The fact that this compound retains its binding to BRD9 makes it an indispensable tool.[6][12] If a cellular phenotype is observed with GSK2801 but not with this compound, it strongly suggests that the effect is mediated by the inhibition of BAZ2A/B. Conversely, if both compounds elicit the same phenotype, it may be attributable to the inhibition of BRD9 or a shared, unknown off-target.
The logical relationship between these compounds and their targets is depicted below.
Conclusion
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative Control Group | Definition & Examples - Lesson | Study.com [study.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compound this compound - EUbOPEN [gateway.eubopen.org]
- 14. Binding Selectivity of Inhibitors toward Bromodomains BAZ2A and BAZ2B Uncovered by Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The bromodomain containing protein BRD-9 orchestrates RAD51-RAD54 complex formation and regulates homologous recombination-mediated repair - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK8573 Target Protein Binding Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK8573 is a chemical probe widely utilized in biomedical research as an inactive control compound for its close structural analog, GSK2801. GSK2801 is a potent and selective acetyl-lysine competitive inhibitor of the bromodomains of BAZ2A and BAZ2B. Understanding the specific binding profile of this compound is crucial for the accurate interpretation of experimental results where it is used to control for off-target effects of GSK2801. This technical guide provides a comprehensive overview of the target protein binding profile of this compound, including quantitative binding data, detailed experimental methodologies, and relevant signaling pathway diagrams.
Quantitative Binding Profile
The binding affinity of this compound has been characterized against a panel of bromodomain-containing proteins. The primary interaction identified is with Bromodomain-containing protein 9 (BRD9). Notably, this compound is inactive against the primary targets of its active counterpart GSK2801, namely BAZ2A and BAZ2B.
| Target Protein | Binding Constant (Kd) | Method | Reference |
| BRD9 | 1.04 µM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| BAZ2A | Inactive | Biolayer Interferometry (BLI) | [1][2] |
| BAZ2B | Inactive | Biolayer Interferometry (BLI) | [1][2] |
Table 1: Quantitative binding data for this compound.
Selectivity Profile
A broader screening of this compound against a panel of bromodomains was conducted using Biolayer Interferometry (BLI). These experiments confirmed that this compound is highly selective for BRD9, showing no significant binding to other bromodomains tested.[1] A chemoproteomic competition binding assay identified SMARCA2/4 as potential weak off-targets, with a pKd of 4.8.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Isothermal Titration Calorimetry (ITC) for BRD9 Binding
Objective: To determine the dissociation constant (Kd) of this compound for BRD9.
Methodology:
-
Sample Preparation:
-
The BRD9 protein is purified and dialyzed extensively against the experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound is dissolved in the same dialysis buffer to ensure a perfect buffer match and avoid heats of dilution. The final concentration of the compound is determined by accurate weighing.
-
-
ITC Instrument Setup:
-
The ITC instrument (e.g., a MicroCal ITC200) is thoroughly cleaned and equilibrated with the experimental buffer.
-
The sample cell is loaded with the BRD9 protein solution (typically at a concentration of 10-20 µM).
-
The injection syringe is loaded with the this compound solution (typically at a concentration 10-fold higher than the protein concentration).
-
-
Titration:
-
A series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell containing the BRD9 protein.
-
The heat change associated with each injection is measured by the instrument.
-
The titration is continued until the binding sites on the protein are saturated, and subsequent injections only produce the heat of dilution.
-
-
Data Analysis:
-
The raw ITC data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software (e.g., Origin).
-
This fitting procedure yields the thermodynamic parameters of the interaction, including the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
Biolayer Interferometry (BLI) for Bromodomain Selectivity Screening
Objective: To assess the selectivity of this compound against a panel of bromodomain-containing proteins.
Methodology:
-
Biosensor Preparation:
-
Streptavidin-coated biosensors are hydrated in the assay buffer (e.g., PBS with 0.05% Tween-20).
-
Biotinylated bromodomain proteins are immobilized onto the surface of the streptavidin biosensors.
-
-
Assay Plate Setup:
-
A 96-well or 384-well black plate is used for the experiment.
-
Wells are filled with:
-
Assay buffer for baseline measurement.
-
This compound at different concentrations for association.
-
Assay buffer for dissociation.
-
-
-
BLI Experiment:
-
The biosensors with immobilized bromodomains are first dipped into the wells containing assay buffer to establish a stable baseline.
-
The biosensors are then moved to the wells containing different concentrations of this compound to measure the association phase in real-time. The change in the interference pattern, proportional to the amount of bound compound, is recorded.
-
Following the association phase, the biosensors are moved back to wells containing only assay buffer to monitor the dissociation of the compound.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response versus time) are analyzed using the instrument's software.
-
The association and dissociation curves are fitted to kinetic models to determine the on-rate (kon) and off-rate (koff) constants.
-
The dissociation constant (Kd) is calculated as the ratio of koff to kon. For a screening assay, the magnitude of the binding response at a single concentration is often used as an indicator of binding.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the cellular context of the proteins interacting with this compound and the logical workflow for its use as a control compound.
Conclusion
This compound serves as a well-characterized inactive control for the BAZ2A/B bromodomain inhibitor GSK2801. Its minimal off-target interactions, with the exception of weak binding to BRD9, make it an invaluable tool for dissecting the specific cellular functions of BAZ2A and BAZ2B. The detailed binding data and experimental protocols provided in this guide are intended to support researchers in the rigorous design and interpretation of their experiments.
References
GSK8573: A Technical Evaluation of its Activity as a BAZ2A/B Inhibitor
For Immediate Distribution
[CITY, STATE] – [Date] – This technical guide addresses the classification and activity of the chemical compound GSK8573 in the context of BAZ2A and BAZ2B bromodomain inhibition. Developed for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of this compound, including its intended purpose as a negative control, its binding profile, and a comparison with active BAZ2A/B inhibitors.
Executive Summary
Introduction to BAZ2A and BAZ2B
BAZ2A (Bromodomain Adjacent to Zinc Finger Domain 2A), also known as TIP5, and its paralog BAZ2B are key components of chromatin remodeling complexes. BAZ2A is a core subunit of the Nucleolar Remodeling Complex (NoRC), which plays a crucial role in silencing ribosomal RNA (rRNA) genes by recruiting histone-modifying enzymes and DNA methyltransferases. This process leads to the formation of heterochromatin, a condensed state of DNA that is transcriptionally silent.[1][2][3][4] The bromodomain of these proteins is a specialized module that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark. The development of inhibitors targeting these bromodomains is an active area of research for potential therapeutic interventions in diseases such as cancer.[5][6][7]
This compound: An Inactive Control Compound
This compound was designed as a negative control alongside the active BAZ2A/B inhibitor, GSK2801.[8] The purpose of such a control is to distinguish the biological effects of inhibiting the intended target (BAZ2A/B) from any off-target effects of the chemical scaffold.
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The following tables summarize the quantitative data for this compound and related compounds.
| Compound | Target | Assay Type | Value | Reference |
| This compound | BAZ2A | Biolayer Interferometry (BLI) | Inactive | [9] |
| This compound | BAZ2B | AlphaScreen | No binding observed | [8] |
| This compound | BRD9 | Isothermal Titration Calorimetry (ITC) | Kd = 1.04 µM |
Table 1: Quantitative data for this compound binding.
| Compound | Target | Assay Type | Value | Reference |
| GSK2801 | BAZ2A | Isothermal Titration Calorimetry (ITC) | Kd = 257 nM | [8] |
| GSK2801 | BAZ2B | Isothermal Titration Calorimetry (ITC) | Kd = 136 nM | [8] |
| GSK2801 | BAZ2B | AlphaScreen | IC50 = 0.65 µM | [8] |
| BAZ2-ICR | BAZ2A | Isothermal Titration Calorimetry (ITC) | Kd = 109 nM | [8] |
| BAZ2-ICR | BAZ2B | Isothermal Titration Calorimetry (ITC) | Kd = 170 nM | [8] |
| BAZ2-ICR | BAZ2B | AlphaScreen | IC50 = 0.26 µM | [8] |
Table 2: Quantitative data for active BAZ2A/B inhibitors.
Experimental Protocols
The determination of the binding affinities and inhibitory activities of compounds like this compound and GSK2801 relies on sensitive biophysical and biochemical assays. Below are detailed methodologies for the key experiments cited.
Biolayer Interferometry (BLI)
Biolayer interferometry is a label-free optical biosensing technique used to measure real-time biomolecular interactions.
Objective: To determine the binding kinetics and affinity of a small molecule to a protein.
Methodology:
-
Immobilization: A biotinylated BAZ2A or BAZ2B protein is immobilized onto a streptavidin-coated biosensor tip.
-
Baseline: The biosensor tip is dipped into a buffer-only solution to establish a stable baseline.
-
Association: The biosensor is then moved to a solution containing the compound of interest (e.g., this compound or GSK2801) at various concentrations. The binding of the compound to the immobilized protein causes a change in the optical thickness at the sensor tip, which is measured as a wavelength shift in real-time.
-
Dissociation: The biosensor is moved back to the buffer-only solution, and the dissociation of the compound from the protein is monitored as a decrease in the wavelength shift.
-
Data Analysis: The association and dissociation rate constants (kon and koff) are calculated from the binding curves. The equilibrium dissociation constant (Kd) is then determined by the ratio of koff/kon.
Isothermal Titration Calorimetry (ITC)
Isothermal titration calorimetry directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a biomolecular interaction.
Methodology:
-
Sample Preparation: The target protein (e.g., BAZ2A, BAZ2B, or BRD9) is placed in the sample cell of the calorimeter, and the ligand (e.g., this compound or GSK2801) is loaded into a syringe. Both are in an identical buffer to minimize heats of dilution.
-
Titration: A series of small injections of the ligand are made into the sample cell. The heat released or absorbed upon binding is measured for each injection.
-
Data Acquisition: The heat change per injection is plotted against the molar ratio of ligand to protein.
-
Data Analysis: The resulting isotherm is fitted to a binding model to determine the Kd, n, and ΔH of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Signaling Pathways and Experimental Workflows
To provide a broader context for the role of BAZ2A and the evaluation of its inhibitors, the following diagrams illustrate the relevant biological pathway and a typical inhibitor screening workflow.
References
- 1. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAZ2A-RNA mediated association with TOP2A and KDM1A represses genes implicated in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nucleolar remodeling complex NoRC mediates heterochromatin formation and silencing of ribosomal gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural Analysis of Small-Molecule Binding to the BAZ2A and BAZ2B Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a BAZ2A Bromodomain Hit Compound by Fragment Joining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo CRISPR screening identifies BAZ2 chromatin remodelers as druggable regulators of mammalian liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of GSK8573 as a Negative Control in Bromodomain Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic research and drug discovery, the use of well-characterized chemical probes is paramount to elucidating the biological functions of specific protein targets. Equally crucial is the availability of structurally similar but biologically inactive control compounds. GSK8573 serves as a prime example of such a negative control, specifically designed and synthesized to be used in conjunction with GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. This technical guide provides an in-depth overview of the discovery, synthesis, and appropriate application of this compound as a negative control in scientific investigations.
Discovery and Rationale for Synthesis
This compound was developed as part of the research program that identified GSK2801 as a selective chemical probe for the BAZ2A and BAZ2B bromodomains.[1] The rationale for the synthesis of this compound was to create a molecule with a chemical scaffold closely related to the active probe, GSK2801, but lacking its specific inhibitory activity against the target proteins. This allows researchers to distinguish between the on-target effects of GSK2801 and any potential off-target or non-specific effects that might arise from the chemical structure itself.
The design of this compound involved a strategic modification of the substituents on the core indolizine scaffold of the active compound, GSK2801.[1] Specifically, a meta-methoxy substituted pendant phenyl group was incorporated, a modification known to reduce activity against BAZ2A and BAZ2B.[1] The resulting compound, this compound, was found to be inactive against BAZ2A and BAZ2B, making it an ideal negative control for experiments utilizing GSK2801.[1]
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound in comparison to its active counterpart, GSK2801.
Table 1: Binding Affinity (Dissociation Constant, Kd) of this compound and GSK2801 for BAZ2A and BAZ2B Bromodomains
| Compound | BAZ2A Kd (nM) | BAZ2B Kd (nM) |
| GSK2801 | 257 | 136 |
| This compound | Inactive | Inactive |
Data sourced from Chen et al., 2016.[1]
Table 2: Selectivity Profile of this compound and GSK2801 against a Panel of Bromodomains
| Compound | Target Bromodomain | Binding Affinity (Kd) |
| GSK2801 | BAZ2A | 257 nM |
| BAZ2B | 136 nM | |
| BRD9 | 1.1 µM | |
| TAF1(L) | 3.2 µM | |
| This compound | BRD9 | 1.04 µM |
| BAZ2A/B and other bromodomains | Inactive |
Data sourced from Chen et al., 2016.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is described in the primary literature by Chen et al. (2016).[1] The key step involves a Suzuki-Miyaura coupling reaction.
Procedure:
-
A mixture of 1-(1-bromo-7-propoxyindolizin-3-yl)ethanone (intermediate K, 544 mg, 1.837 mmol) and (3-methoxyphenyl)boronic acid (419 mg, 2.76 mmol) is prepared.
-
Nitrogen gas is bubbled through the mixture to create an inert atmosphere.
-
The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as sodium carbonate.
-
The reaction is typically performed in a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
The reaction mixture is heated under reflux until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final product, 1-(1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl)ethanone (this compound).[1]
Use of this compound as a Negative Control in Cellular Assays
To confirm that the observed cellular phenotype upon treatment with GSK2801 is due to the inhibition of BAZ2A/B, a parallel experiment using this compound should be conducted.
Example Protocol (based on a cellular thermal shift assay or a reporter assay):
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of GSK2801. In a parallel set of wells, treat cells with the same concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period, appropriate for the biological question being investigated.
-
Assay Readout: Perform the specific assay to measure the biological effect of interest. This could be, for example, measuring changes in gene expression, protein levels, or cellular phenotype.
-
Data Analysis: Compare the dose-response curves of GSK2801 and this compound. A significant effect observed with GSK2801 but not with this compound at the same concentrations would indicate that the effect is likely due to the specific inhibition of the target bromodomains.
Visualizations
The following diagrams illustrate the logical relationship of this compound to its active counterpart and its role in experimental design.
Caption: Logical relationship between GSK2801 and this compound.
Caption: Experimental workflow using this compound as a negative control.
References
Technical Guide: GSK8573 Bromodomain Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK8573 is a crucial tool compound in chemical biology and drug discovery, serving as a structurally related but biologically inactive control for the potent and selective BAZ2A/BAZ2B bromodomain inhibitor, GSK2801.[1][2][3] The use of such a negative control is essential for validating cellular phenotypes and ensuring that observed biological effects are due to the inhibition of the intended target, not off-target effects or compound-specific artifacts. This guide provides an in-depth overview of the bromodomain selectivity of this compound, detailing its binding profile and the experimental methodologies used for its characterization.
Data Presentation: Quantitative Selectivity Data
This compound was designed to be inactive against the BAZ2A and BAZ2B bromodomains while retaining the core chemical scaffold of its active counterpart, GSK2801.[1][2] Its selectivity has been primarily assessed using Bio-layer Interferometry (BLI) and chemoproteomic competition binding assays.
Bio-layer Interferometry (BLI) Screening
BLI assays revealed that this compound is largely inert against a broad panel of bromodomains, with a notable exception. The primary off-target of this compound is Bromodomain-containing protein 9 (BRD9), for which it exhibits micromolar affinity.
| Target Bromodomain | Dissociation Constant (Kd) | Assay Notes |
| BRD9 | 1.04 µM | Determined by Isothermal Titration Calorimetry (ITC).[2] |
| BAZ2A | Inactive | No significant binding observed in BLI screening.[1] |
| BAZ2B | Inactive | No significant binding observed in BLI screening.[1] |
| Other Bromodomains | Inactive | Screened against a wide panel of bromodomains with no significant binding detected.[1] |
Chemoproteomic Competition Binding Assay
A chemoproteomic approach using an immobilized GSK2801 analogue to pull down endogenous bromodomain proteins from HuT-78 cell lysates further confirmed the selectivity profile of this compound. In this assay, this compound showed no significant competition for binding to BAZ2A or BAZ2B. The closest off-targets identified in this assay for the active probe GSK2801 were SMARCA2 and SMARCA4, with a pKd of 4.8.[4]
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation of the selectivity data.
Bio-layer Interferometry (BLI) for Bromodomain Selectivity
BLI is a label-free optical biosensing technique that measures biomolecular interactions in real-time.
Objective: To assess the binding of this compound against a panel of purified, biotinylated bromodomains.
Methodology:
-
Immobilization: Biotinylated bromodomain proteins are immobilized onto streptavidin-coated biosensors.
-
Baseline: The biosensors are equilibrated in assay buffer to establish a stable baseline.
-
Association: The biosensors are then dipped into solutions containing this compound at various concentrations (e.g., 1.0 µM and 0.2 µM) to monitor the association of the compound with the immobilized bromodomain.[1][5]
-
Dissociation: Subsequently, the biosensors are moved back into assay buffer to measure the dissociation of the compound.
-
Data Analysis: The binding and dissociation curves are analyzed to determine the binding affinity (Kd).
Chemoproteomic Competition Binding Assay
This method assesses the ability of a compound to compete with an immobilized ligand for binding to endogenous proteins within a complex cellular lysate.
Objective: To determine the selectivity of this compound for endogenous bromodomain proteins in a cellular context.
Methodology:
-
Affinity Matrix Preparation: An analogue of GSK2801 with a linker is synthesized and immobilized on sepharose beads.[1]
-
Cell Lysate Preparation: HuT-78 cells are lysed to produce a soluble protein extract containing endogenous bromodomain proteins.[1]
-
Competition: The cell lysate is pre-incubated with varying concentrations of this compound.
-
Affinity Capture: The pre-incubated lysate is then passed over the GSK2801 affinity matrix, allowing bromodomains that are not bound to this compound to be captured.
-
Elution and Analysis: The captured proteins are eluted, and the relative abundance of specific bromodomains is quantified by mass spectrometry. The displacement of a particular bromodomain from the affinity matrix in the presence of this compound indicates a binding interaction.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling contexts of BRD9 (the primary off-target of this compound) and BAZ2A/B (the intended non-targets).
Caption: BRD9 signaling pathway, highlighting its role in chromatin remodeling and transcriptional regulation.
Caption: BAZ2A/B function within the NoRC complex to mediate transcriptional silencing of ribosomal DNA.
Experimental Workflows
The following diagrams outline the workflows for the key experimental techniques used to characterize this compound.
Caption: Workflow for Bio-layer Interferometry (BLI) based selectivity screening.
Caption: Workflow for the chemoproteomic competition binding assay.
References
- 1. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound this compound - EUbOPEN [gateway.eubopen.org]
- 5. researchgate.net [researchgate.net]
Inactive Analogue for BAZ2 Bromodomain Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of epigenetic reader domains, particularly bromodomains, has become a critical area of research in drug discovery. Bromodomain-containing protein 9 (BRD9) and the closely related BAZ2A and BAZ2B proteins are involved in chromatin remodeling and gene regulation, making them attractive targets for therapeutic intervention. Chemical probes are invaluable tools for elucidating the biological functions of these proteins. A crucial component of any chemical probe discovery program is the development of a structurally similar but biologically inactive analogue, which serves as a negative control to ensure that observed cellular effects are due to on-target activity.
This technical guide provides an in-depth overview of the inactive analogue for the selective BAZ2A/B bromodomain probe GSK2801. We will detail the quantitative binding data, experimental protocols for key validation assays, and visualize the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Active Probe and Inactive Analogue
The following tables summarize the binding affinities and cellular activities of the BAZ2A/B probe GSK2801 and its corresponding inactive analogue, GSK8573.
Table 1: In Vitro Binding Affinity of GSK2801 and this compound
| Compound | Target | Dissociation Constant (Kd) |
| GSK2801 | BAZ2A | 257 nM |
| BAZ2B | 136 nM | |
| BRD9 | 1.1 µM | |
| TAF1L | 3.2 µM | |
| This compound | BAZ2A | Inactive |
| BAZ2B | Inactive | |
| BRD9 | 1.04 µM |
Table 2: Cellular Target Engagement
| Compound | Assay | Target | Activity |
| GSK2801 | FRAP | GFP-BAZ2A | Active (displaces from chromatin) |
| This compound | FRAP | GFP-BAZ2A | Inactive (no displacement) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of Inactive Analogue this compound (1-(1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl)ethanone)
-
Synthesis of the indolizine core: Reaction of a 2-substituted pyridine with an α-bromo-carbonyl compound to form a pyridinium salt, followed by treatment with a base to generate the pyridinium ylide. This ylide would then undergo a 1,3-dipolar cycloaddition with an electron-deficient alkyne, such as ethyl propiolate, to form the indolizine ring system.
-
Functionalization of the indolizine: Introduction of the 7-propoxy and 1-(3-methoxyphenyl) substituents would likely be achieved through appropriate choice of starting materials for the indolizine synthesis.
-
Final acylation: A Friedel-Crafts acylation or similar reaction at the 3-position of the indolizine core with an acetylating agent would yield the final product, this compound.
Note: This is a generalized proposed synthesis. The exact reagents, conditions, and purification methods would require experimental optimization.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol for BAZ2B:
-
Sample Preparation:
-
Recombinant human BAZ2B bromodomain is expressed and purified. The final buffer for the protein should be 50 mM HEPES, pH 7.5, 150 mM NaCl.
-
GSK2801 and this compound are dissolved in the same buffer to the desired concentration. A small amount of DMSO may be used for initial solubilization, but the final concentration should be matched in both the protein and ligand solutions to minimize heats of dilution.
-
-
ITC Experiment:
-
The ITC instrument (e.g., a MicroCal ITC200) is equilibrated at 25°C.
-
The sample cell is filled with a solution of BAZ2B (typically 10-20 µM).
-
The injection syringe is filled with the ligand solution (GSK2801 or this compound, typically 100-200 µM).
-
A series of injections (e.g., 19 injections of 2 µL) of the ligand into the protein solution are performed.
-
The heat change for each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using software such as Origin to determine the Kd, n, and ΔH.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format.
Protocol for BAZ2A/B:
-
Reagents:
-
His-tagged BAZ2A or BAZ2B bromodomain.
-
Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K14ac).
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
-
Assay Procedure (384-well plate format):
-
Add His-tagged BAZ2A/B and biotinylated histone peptide to the wells of the assay plate.
-
Add varying concentrations of the test compound (GSK2801 or this compound).
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Add Ni-Chelate Acceptor beads and incubate.
-
Add Streptavidin Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the amount of inhibitor binding.
-
The IC50 values are determined by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells.
Protocol for GFP-BAZ2A:
-
Cell Culture and Transfection:
-
Human osteosarcoma (U2OS) cells are cultured in appropriate media.
-
Cells are transiently transfected with a plasmid encoding a full-length GFP-BAZ2A fusion protein.
-
-
Cell Treatment:
-
Transfected cells are treated with either GSK2801, this compound, or a vehicle control (e.g., DMSO) at a desired concentration for a specific time.
-
-
FRAP Imaging:
-
Live-cell imaging is performed on a confocal microscope equipped with a high-power laser for photobleaching.
-
A region of interest (ROI) within the nucleus of a GFP-BAZ2A expressing cell is selected.
-
Pre-bleach images are acquired.
-
The ROI is photobleached using a high-intensity laser pulse.
-
A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
The fluorescence intensity in the bleached ROI over time is measured.
-
The data is normalized to account for photobleaching during image acquisition.
-
The half-maximal recovery time (t1/2) and the mobile fraction are calculated from the recovery curve. A faster recovery time indicates weaker binding to chromatin.
-
Mandatory Visualization
Signaling Pathway Diagram
BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes. The following diagram illustrates the key components and interactions of this pathway.
Caption: BAZ2A-mediated transcriptional silencing via the NoRC complex.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for validating a chemical probe and its inactive analogue.
An In-depth Technical Guide to the Off-Target Profile of GSK8573
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK8573 was developed as a structurally related, inactive control compound for GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. As a negative control, the ideal characteristics of this compound are a lack of significant binding to the intended targets of GSK2801 (BAZ2A/B) and a minimal off-target footprint across the broader proteome. This guide provides a comprehensive analysis of the known off-target effects of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows. The information herein is critical for the accurate interpretation of experimental results when using this compound as a negative control.
Off-Target Binding Profile of this compound
The primary off-target interaction identified for this compound is its binding to the bromodomain of BRD9. Comprehensive screening has shown it to be largely inactive against a wide panel of other bromodomains. The quantitative data for these interactions are summarized below.
Table 1: Bromodomain Binding Affinity of this compound
| Target Bromodomain | Method | Quantitative Value | Reference |
| BRD9 | Isothermal Titration Calorimetry (ITC) | Kd = 1.04 µM | [1] |
| BAZ2A | Biolayer Interferometry (BLI) | No significant binding observed | [1] |
| BAZ2B | Biolayer Interferometry (BLI) | No significant binding observed | [1] |
| Panel of 38 other bromodomains | Biolayer Interferometry (BLI) | No significant binding observed | [1] |
Note: The complete list of the 38 other bromodomains screened via BLI is detailed in the supplementary information of the primary publication by Chen et al. (2016).[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound's off-target profile are provided below.
Biolayer Interferometry (BLI) for Bromodomain Selectivity Screening
This protocol outlines the procedure used to assess the binding of this compound against a panel of 40 human bromodomains.
Objective: To determine the selectivity profile of this compound across a broad range of human bromodomains.
Materials:
-
Octet RED instrument (ForteBio)
-
Streptavidin (SA) biosensors
-
Biotinylated human bromodomain proteins
-
This compound compound stock solution in DMSO
-
Assay Buffer: 1x PBS, 0.02% Tween-20, 1% DMSO
-
96-well microplates
Procedure:
-
Protein Immobilization:
-
Hydrate streptavidin biosensors in assay buffer for 10 minutes.
-
Immobilize biotinylated bromodomain proteins onto the biosensors by dipping them into wells containing the respective proteins at a concentration of 10 µg/mL for 600 seconds.
-
Establish a stable baseline by dipping the biosensors into assay buffer for 60 seconds.
-
-
Compound Binding Analysis:
-
Prepare a serial dilution of this compound in assay buffer. For single-point screening, concentrations of 0.2 µM and 1.0 µM were used.[1]
-
Measure the association of this compound to the immobilized bromodomains by dipping the biosensors into the wells containing the compound dilutions for 120 seconds.
-
Measure the dissociation of the compound by moving the biosensors back into wells containing only assay buffer for 120 seconds.
-
-
Data Analysis:
-
The binding response is measured as a shift in the interference pattern.
-
Data is analyzed using the Octet software. A significant binding event is determined by a response signal that is substantially above the baseline noise. For this compound, no significant binding was observed for any of the tested bromodomains except BRD9 at the tested concentrations.[1]
-
Isothermal Titration Calorimetry (ITC) for BRD9 Binding Affinity
This protocol details the method used to quantify the binding affinity of this compound to the BRD9 bromodomain.
Objective: To determine the dissociation constant (Kd) of the this compound-BRD9 interaction.
Materials:
-
MicroCal ITC200 instrument (GE Healthcare)
-
Purified human BRD9 bromodomain protein
-
This compound compound stock solution in DMSO
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl
-
ITC syringe and sample cell
Procedure:
-
Sample Preparation:
-
Dialyze the purified BRD9 protein extensively against the ITC buffer.
-
Prepare a 50 µM solution of BRD9 in the final dialysis buffer.
-
Prepare a 500 µM solution of this compound in the same buffer, ensuring the final DMSO concentration is matched between the protein and ligand solutions (typically ≤ 1%).
-
-
ITC Experiment Setup:
-
Load the BRD9 protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature to 25°C.
-
-
Titration:
-
Perform an initial injection of 0.4 µL of the this compound solution, followed by 19 injections of 2 µL each at 180-second intervals.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw titration data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a one-site binding model using the Origin software provided with the instrument.
-
This analysis yields the stoichiometry (n), dissociation constant (Kd), and enthalpy of binding (ΔH). For this compound binding to BRD9, a Kd of 1.04 µM was determined.[1]
-
Visualizations
Signaling Pathway Context
While this compound is an inactive control, its primary off-target, BRD9, is a component of the BAF (SWI/SNF) chromatin remodeling complex. The following diagram illustrates the general role of this complex in transcriptional regulation.
Caption: Role of the BRD9-containing BAF complex in chromatin remodeling and transcription.
Experimental Workflow for Off-Target Profiling
The logical flow for characterizing the off-target effects of a compound like this compound is depicted below.
Caption: Workflow for identifying and characterizing off-target interactions of this compound.
Conclusion
This compound serves as a well-characterized negative control for its active counterpart, GSK2801. Its off-target profile is marked by a notable absence of binding to a wide array of bromodomains, with the specific and quantifiable exception of BRD9, to which it binds with micromolar affinity.[1] No significant off-target effects on other protein families, such as kinases, have been reported in the public domain. Researchers employing this compound should be cognizant of its interaction with BRD9 and consider potential downstream biological consequences in BRD9-sensitive systems. The provided experimental protocols offer a framework for the independent verification of these findings and for the broader characterization of other small molecules.
References
Methodological & Application
Application Notes and Protocols for GSK8573 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK8573 is a chemical compound frequently utilized in biomedical research as an inactive or negative control for its structurally related active counterpart, GSK2801. GSK2801 is a potent and selective inhibitor of the bromodomains of BAZ2A and BAZ2B, which are key components of the nucleolar remodeling complex (NoRC) involved in chromatin regulation and gene silencing. In contrast, this compound exhibits minimal binding affinity for most bromodomains, including BAZ2A and BAZ2B, making it an ideal tool to differentiate specific effects of BAZ2A/B inhibition from off-target or compound-specific effects in in vitro experiments. While largely inactive, this compound does show weak binding to BRD9. These application notes provide detailed protocols and recommended concentrations for the use of this compound as a negative control in various in vitro assays.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its binding affinities.
| Target | Assay Type | Quantitative Value | Reference Compound | Reference Value (Kd) |
| BRD9 | Biolayer Interferometry (BLI) | Kd = 1.04 µM[1][2] | GSK2801 | Kd = 1.1 µM[3] |
| BAZ2A | Not specified | Inactive up to 50 µM | GSK2801 | Kd = 257 nM[2][3] |
| BAZ2B | Not specified | Inactive | GSK2801 | Kd = 136 nM[2][3] |
| Other Bromodomains | BLI | No significant interactions detected at 1.0 µM and 0.2 µM[4] | - | - |
Recommended Concentrations for In Vitro Assays
As a negative control, this compound should ideally be used at the same concentration range as its active counterpart, GSK2801, to ensure a valid comparison. Based on published data for GSK2801, the following concentrations for this compound are recommended:
-
Biochemical and Biophysical Assays (e.g., BLI, Thermal Shift): 0.1 µM to 10 µM. Experiments with GSK2801 have utilized concentrations of 0.2 µM and 1.0 µM for BLI.[4]
-
Cell-Based Assays (e.g., CETSA, Incucyte): 1 µM to 10 µM. Cellular activity of GSK2801 has been observed at concentrations below 1 µM.[5] Using this compound in a similar or slightly higher range will help confirm that the observed cellular phenotypes are due to the specific inhibition of the target and not an artifact of the chemical scaffold.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type.
Experimental Protocols
Here are detailed methodologies for key experiments where this compound is used as a negative control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within a cellular context. The principle relies on the ligand-induced thermal stabilization of the target protein.
Objective: To demonstrate that GSK2801, but not this compound, stabilizes BAZ2A/B in cells.
Protocol:
-
Cell Culture: Culture cells of interest to 70-80% confluency.
-
Compound Treatment: Treat cells with either GSK2801 (e.g., 1 µM), this compound (e.g., 1 µM), or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler.
-
Include an unheated control at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble BAZ2A or BAZ2B protein by Western blot or other quantitative protein detection methods.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each treatment. A shift in the melting curve to a higher temperature for GSK2801-treated cells compared to vehicle and this compound-treated cells indicates target engagement.
Biolayer Interferometry (BLI)
BLI is a label-free technology for measuring real-time biomolecular interactions.
Objective: To confirm the binding of GSK2801 to BAZ2A/B and the lack of significant binding of this compound.
Protocol:
-
Biosensor Hydration: Hydrate streptavidin (SA) biosensors in the assay buffer for at least 10 minutes.
-
Ligand Immobilization: Immobilize biotinylated BAZ2A or BAZ2B protein onto the SA biosensors.
-
Baseline: Establish a stable baseline by dipping the biosensors in assay buffer.
-
Association: Transfer the biosensors to wells containing a dilution series of GSK2801 or this compound (e.g., 0.1 µM to 10 µM) to measure the association rate (kon).
-
Dissociation: Move the biosensors back to wells containing only assay buffer to measure the dissociation rate (koff).
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the equilibrium dissociation constant (Kd). GSK2801 should exhibit a clear binding curve, while this compound should show minimal to no response.
Incucyte® Cell Proliferation Assay
The Incucyte® system allows for real-time, automated monitoring of cell proliferation.
Objective: To assess the effect of BAZ2A/B inhibition by GSK2801 on cell growth, using this compound to control for non-specific effects.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Addition: After cell adherence, add fresh media containing GSK2801, this compound, or vehicle (DMSO) at the desired concentrations.
-
Imaging and Analysis:
-
Place the plate in the Incucyte® Live-Cell Analysis System.
-
Acquire phase-contrast images at regular intervals (e.g., every 2-4 hours).
-
Use the Incucyte® software to analyze cell confluence over time.
-
-
Data Analysis: Plot percent confluence versus time for each treatment condition. A significant decrease in cell proliferation in GSK2801-treated wells compared to vehicle and this compound-treated wells would indicate a specific effect of BAZ2A/B inhibition.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Utilizing GSK8573 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the proper use of GSK8573 as a negative control in various experimental settings. This compound is an indispensable tool for validating the on-target effects of its active counterpart, GSK2801, an inhibitor of the BAZ2A and BAZ2B bromodomains.
Introduction to this compound
This compound is a structurally related, but biologically inactive, analog of GSK2801.[1][2][3][4] While GSK2801 potently inhibits the acetyl-lysine binding activity of the BAZ2A and BAZ2B bromodomains, this compound is inactive against these targets.[1][2][3][4][5] This key difference allows researchers to distinguish between the specific effects of BAZ2A/B inhibition and any potential off-target or non-specific effects of the chemical scaffold.
A critical consideration when using this compound is its known off-target activity against BRD9, with a dissociation constant (Kd) of 1.04 μM.[5] Therefore, at higher concentrations, this compound may elicit biological effects through the inhibition of BRD9. This underscores the importance of using this compound at appropriate concentrations and in conjunction with other controls to ensure robust and reliable data.
Key Characteristics and Data
The following tables summarize the key binding affinities and properties of this compound and its active counterpart, GSK2801.
Table 1: Comparative Binding Affinities (Kd)
| Compound | BAZ2A | BAZ2B | BRD9 |
| GSK2801 | 257 nM | 136 nM | 1.1 μM |
| This compound | Inactive | Inactive | 1.04 μM |
Table 2: Compound Properties
| Property | This compound | GSK2801 |
| Molecular Weight | 323.39 g/mol | 351.4 g/mol |
| Primary Targets | None (inactive control) | BAZ2A, BAZ2B |
| Known Off-Target | BRD9 | BRD9, TAF1L |
| Recommended Use | Negative control for GSK2801 | BAZ2A/B bromodomain inhibitor |
Signaling Pathways
To effectively design experiments and interpret results, it is crucial to understand the signaling pathways associated with the intended targets of GSK2801 (BAZ2A/B) and the known off-target of this compound (BRD9).
BAZ2A and BAZ2B Signaling
BAZ2A and BAZ2B are components of chromatin-remodeling complexes. BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the transcriptional silencing of ribosomal DNA (rDNA) and the maintenance of heterochromatin.[6] Aberrant BAZ2A expression has been linked to aggressive prostate cancer.[7] BAZ2B's functions are less understood but it is also involved in chromatin remodeling.
BAZ2A/B signaling pathway and points of intervention.
BRD9 Signaling
BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been implicated in various cellular processes, including cell cycle regulation, extracellular matrix organization, and the Nrf2-mediated antioxidant response.[8][9][10] Its dysregulation has been associated with several cancers.
BRD9 signaling pathway and potential off-target effects.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound as a negative control in key experiments.
Protocol 1: Fluorescence Recovery After Photobleaching (FRAP) Assay
This protocol is adapted from a study that used FRAP to demonstrate the cellular activity of GSK2801, with this compound as a negative control.[1][3]
Objective: To assess the ability of GSK2801 to displace BAZ2A from chromatin in living cells, using this compound to control for non-specific effects.
Materials:
-
U2OS cells (or other suitable cell line)
-
Expression vector for GFP-BAZ2A
-
Transfection reagent
-
GSK2801 (e.g., 10 mM stock in DMSO)
-
This compound (e.g., 10 mM stock in DMSO)
-
Cell culture medium
-
Confocal microscope with FRAP capabilities
Procedure:
-
Cell Seeding and Transfection:
-
Seed U2OS cells in glass-bottom dishes suitable for microscopy.
-
Transfect cells with the GFP-BAZ2A expression vector according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
-
Compound Treatment:
-
Prepare working solutions of GSK2801 and this compound in cell culture medium. A typical final concentration to test is 1-10 µM. Include a vehicle control (DMSO).
-
Treat the GFP-BAZ2A expressing cells with GSK2801, this compound, or vehicle for a predetermined time (e.g., 1-4 hours).
-
-
FRAP Imaging:
-
Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Identify cells expressing GFP-BAZ2A with clear nuclear localization.
-
Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.
-
Photobleach the ROI using a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the recovery curves.
-
Calculate the mobile fraction and the half-time of recovery.
-
Expected Results:
-
Vehicle Control: GFP-BAZ2A will show a relatively slow fluorescence recovery, indicating its association with chromatin.
-
GSK2801 Treatment: A faster fluorescence recovery is expected, as the inhibitor displaces GFP-BAZ2A from its binding sites on acetylated histones, increasing the mobile fraction of the protein.
-
This compound Treatment: The fluorescence recovery should be similar to the vehicle control, demonstrating that the inactive compound does not displace GFP-BAZ2A from chromatin.
Workflow for the FRAP experiment.
Protocol 2: Chemoproteomic Competition Binding Assay
This protocol is based on a chemoproteomic approach used to assess the selectivity of GSK2801 for endogenous bromodomain proteins, with this compound as a negative control.[1][3]
Objective: To determine the binding profile of GSK2801 to endogenous bromodomain-containing proteins from a cell lysate and to confirm that this compound does not compete for binding to BAZ2A/B.
Materials:
-
Cell line expressing a range of bromodomain proteins (e.g., HuT-78)
-
Lysis buffer
-
Affinity matrix with immobilized GSK2801 analog
-
GSK2801 (for competition)
-
This compound (for competition)
-
Wash buffers
-
Elution buffer
-
Equipment for proteomics analysis (e.g., LC-MS/MS)
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest cells.
-
Lyse the cells to obtain a whole-cell protein extract.
-
Determine the protein concentration of the lysate.
-
-
Competition Binding:
-
Pre-incubate aliquots of the cell lysate with increasing concentrations of free GSK2801 or this compound. Include a vehicle control.
-
-
Affinity Capture:
-
Add the pre-incubated lysates to the GSK2801-analog affinity matrix.
-
Incubate to allow binding of proteins to the immobilized probe.
-
-
Washing and Elution:
-
Wash the affinity matrix extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
-
Proteomic Analysis:
-
Prepare the eluted proteins for mass spectrometry (e.g., tryptic digestion, TMT labeling).
-
Analyze the samples by LC-MS/MS to identify and quantify the bound proteins.
-
-
Data Analysis:
-
Identify the proteins that are competed off the affinity matrix by free GSK2801.
-
Determine the dose-response curves for the displacement of BAZ2A and BAZ2B by GSK2801.
-
Confirm that this compound does not significantly compete for the binding of BAZ2A and BAZ2B to the affinity matrix.
-
Expected Results:
-
GSK2801 Competition: A dose-dependent decrease in the amount of BAZ2A and BAZ2B captured on the affinity matrix will be observed.
-
This compound Competition: No significant decrease in the amount of captured BAZ2A and BAZ2B is expected, confirming its inactivity towards these targets. Binding of BRD9 may be competed by both GSK2801 and this compound.
Workflow for the chemoproteomics experiment.
General Considerations for Using this compound
-
Concentration: Use this compound at the same concentration as GSK2801 to ensure a direct comparison. Be mindful of the potential for off-target effects on BRD9 at concentrations approaching or exceeding 1 µM.
-
Solubility: Ensure that both this compound and GSK2801 are fully dissolved in the vehicle (typically DMSO) and then diluted in the appropriate assay buffer or cell culture medium.
-
Vehicle Control: Always include a vehicle-only control to account for any effects of the solvent.
-
Data Interpretation: A differential effect between GSK2801 and this compound provides strong evidence for on-target activity. If both compounds produce a similar effect, it may be due to an off-target activity common to both (such as BRD9 inhibition) or a non-specific effect of the chemical scaffold.
By adhering to these guidelines and protocols, researchers can confidently employ this compound as a negative control to generate high-quality, reproducible data and advance our understanding of BAZ2A/B biology.
References
- 1. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAZ2A‐mediated repression via H3K14ac‐marked enhancers promotes prostate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRD9 Facilitates Oncogenic Nrf2 Pathway and Dampens Venetoclax Sensitivity By Remodeling Chromatin Accessibility in Chronic Lymphocytic Leukemia | Blood | American Society of Hematology [ashpublications.org]
Application Notes and Protocols: GSK8573 Solubility and Solvent Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the solubilization and preparation of GSK8573 for both in vitro and in vivo experimental settings. This compound is utilized as an inactive control compound for GSK2801, an acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains. Notably, this compound exhibits binding activity to BRD9 (Kd of 1.04 μM) and is inactive against BAZ2A/B and other bromodomain families.[1][2]
Data Presentation: Solubility
The solubility of this compound has been determined in various solvents. The following table summarizes the quantitative solubility data for easy reference and comparison.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 22 mg/mL | 68.03 mM | Sonication is recommended to aid dissolution.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 7.73 mM | A common formulation for in vivo studies.[1][3] |
Molecular Weight of this compound: 323.39 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol outlines the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 30.92 µL of DMSO per 1 mg of this compound).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[1] Visually inspect for complete dissolution.
-
-
Storage:
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol details the preparation of a this compound formulation suitable for administration in animal models, based on a common vehicle composition.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% w/v NaCl in water)
-
Sterile conical tubes
-
Pipettes and sterile tips
Procedure: This procedure is for preparing a final concentration of 2 mg/mL.
-
Prepare a Concentrated Stock: First, prepare a concentrated stock solution of this compound in DMSO. For instance, create a 20 mg/mL stock by dissolving the appropriate amount of this compound in DMSO.
-
Vehicle Preparation (for 1 mL final volume):
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the 20 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by pipetting or vortexing. This results in a 10% DMSO concentration in the final formulation.
-
Add 50 µL of Tween 80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of sterile saline to the mixture.
-
Vortex the final solution thoroughly to ensure complete mixing. The final concentration of this compound will be 2 mg/mL.
-
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for preparing this compound for in vivo use and the logical relationship between this compound, its active counterpart GSK2801, and their respective protein targets.
Caption: Workflow for preparing this compound in vivo formulation.
Caption: Logical relationship of this compound and GSK2801 to their targets.
References
Application Notes and Protocols for the Use of GSK8573 as a Negative Control in Immunoprecipitation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK8573 is a crucial tool for researchers studying the function of BAZ2A and BAZ2B bromodomains. It is structurally related to the potent and selective BAZ2A/B inhibitor, GSK2801, but is inactive against these targets.[1][2][3][4][5] This makes this compound an ideal negative control for in-cell experiments, including immunoprecipitation, to ensure that the observed effects of GSK2801 are due to the specific inhibition of BAZ2A and BAZ2B and not off-target effects.[1][4][5] This document provides detailed application notes and protocols for the proper use of this compound in immunoprecipitation assays.
Mechanism of Action and Target Profile
GSK2801 is a potent, cell-active, and selective acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][4][6] In contrast, this compound was designed as a negative control and shows no significant binding to BAZ2A or BAZ2B.[1][4] While this compound is largely inactive, it does exhibit some limited affinity for BRD9, SMARCA2, and SMARCA4 at higher concentrations.[1] Therefore, it is essential to use appropriate concentrations to maintain its utility as a specific negative control for BAZ2A/B inhibition.
Data Presentation
The following tables summarize the binding affinities of GSK2801 and this compound for various bromodomain-containing proteins, highlighting the selectivity of GSK2801 and the inactivity of this compound against BAZ2A and BAZ2B.
Table 1: Dissociation Constants (Kd) of GSK2801 for BAZ2A and BAZ2B
| Compound | Target | Kd (nM) | Assay Method |
| GSK2801 | BAZ2A | 257 | Isothermal Titration Calorimetry (ITC) |
| GSK2801 | BAZ2B | 136 | Isothermal Titration Calorimetry (ITC) |
Data sourced from multiple studies.[1][2][3][4][6][7]
Table 2: Comparative Binding Affinities (pKd) from Chemoproteomic Competition Binding Assay
| Compound | BAZ2A (pKd) | BAZ2B (pKd) | BRD9 (pKd) | SMARCA2/4 (pKd) |
| GSK2801 | 5.5 | 5.5 | - | - |
| This compound | No binding up to 50 µM | No binding up to 50 µM | 4.5 | 4.8 |
This assay was performed in HuT-78 cell lysate.[1][4] pKd is the negative logarithm of the dissociation constant.
Table 3: Off-Target Binding Affinities (Kd) of GSK2801
| Compound | Off-Target | Kd (µM) | Assay Method |
| GSK2801 | BRD9 | 1.1 | Isothermal Titration Calorimetry (ITC) |
| GSK2801 | TAF1L(2) | 3.2 | Isothermal Titration Calorimetry (ITC) |
Data indicates that GSK2801 has significantly lower affinity for these off-targets compared to BAZ2A/B.[1][7]
Signaling Pathway
BAZ2A (also known as TIP5) is a key component of the Nucleolar Remodeling Complex (NoRC), which plays a crucial role in silencing ribosomal DNA (rDNA) transcription and establishing heterochromatin.[8][9][10] BAZ2A's bromodomain recognizes acetylated lysines on histones, tethering the NoRC complex to chromatin and initiating gene silencing. GSK2801 competitively binds to the BAZ2A bromodomain, preventing its association with acetylated histones and thereby inhibiting its function. This compound, lacking this binding affinity, should not interfere with this process.
Caption: BAZ2A's role in the NoRC complex and its inhibition by GSK2801.
Experimental Protocols
This section provides a detailed protocol for an immunoprecipitation (IP) experiment to investigate the interaction of BAZ2A with a protein of interest and how this interaction is affected by GSK2801, using this compound as a negative control.
Experimental Workflow
Caption: Workflow for Immunoprecipitation using GSK2801 and this compound.
Detailed Immunoprecipitation Protocol
Materials:
-
Cells expressing the protein of interest and BAZ2A
-
GSK2801 (e.g., 1 µM final concentration)
-
This compound (e.g., 1 µM final concentration)
-
DMSO (Vehicle control)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BAZ2A antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with DMSO (vehicle), GSK2801, or this compound at the desired final concentration for the appropriate time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Pre-clearing the Lysate:
-
For each IP reaction, take an equal amount of protein (e.g., 500-1000 µg) in a final volume of 500 µL with lysis buffer.
-
Add 20-30 µL of Protein A/G magnetic bead slurry to each lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Place the tubes on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation:
-
To each pre-cleared lysate, add the primary antibody (anti-BAZ2A) or an isotype control IgG. The optimal antibody concentration should be determined empirically (typically 2-5 µg).
-
Incubate with gentle rotation overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30 µL of Protein A/G magnetic bead slurry to each tube.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack to pellet the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of elution buffer and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Place the tubes on a magnetic rack and carefully transfer the supernatant (containing the eluted proteins) to a new tube containing 5-10 µL of neutralization buffer.
-
Alternatively, resuspend the beads directly in 30 µL of 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
-
Downstream Analysis:
-
The eluted samples are now ready for analysis by Western blotting to detect the co-immunoprecipitated protein of interest. A successful experiment will show a reduced interaction in the GSK2801-treated sample compared to the DMSO and this compound-treated samples.
-
Conclusion
This compound is an indispensable negative control for elucidating the specific cellular functions of BAZ2A and BAZ2B through inhibition by GSK2801. Its lack of activity against these targets ensures that any observed phenotype in the presence of GSK2801 can be confidently attributed to the inhibition of BAZ2A/B. The provided protocols and data will aid researchers in designing and executing rigorous immunoprecipitation experiments to explore the roles of these important epigenetic regulators.
References
- 1. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK2801 | Structural Genomics Consortium [thesgc.org]
- 8. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. genecards.org [genecards.org]
Application Notes and Protocols for Using GSK8573 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK8573 is a crucial tool for researchers studying the role of BAZ2A and BAZ2B bromodomains in chromatin regulation. It serves as a structurally related, inactive control compound for GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][3] The use of this compound in parallel with GSK2801 is essential for ensuring that the observed effects on chromatin binding and gene expression are specifically due to the inhibition of BAZ2A/B and not off-target effects. These application notes provide a detailed protocol for utilizing this compound in chromatin immunoprecipitation (ChIP) assays to serve as a robust negative control.
BAZ2A and BAZ2B are integral components of chromatin remodeling complexes, playing a key role in transcriptional regulation.[4] BAZ2A, for instance, is a core subunit of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes.[4] By using GSK2801 to inhibit the acetyl-lysine binding function of BAZ2A/B bromodomains, researchers can investigate their role in gene regulation. This compound, which is inactive against BAZ2A/B, allows for the confident attribution of any changes in protein-DNA interactions to the specific inhibition of these targets.[1]
Data Presentation
The following tables summarize key quantitative data for GSK2801 and this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Binding Affinity of GSK2801 and this compound
| Compound | Target | Dissociation Constant (Kd) | Reference |
| GSK2801 | BAZ2A | 257 nM | [1][2][3] |
| GSK2801 | BAZ2B | 136 nM | [1][2][3] |
| GSK2801 | BRD9 | ~1.1 µM | [1] |
| GSK2801 | TAF1L(2) | ~3.2 µM | [1] |
| This compound | BAZ2A/B | No significant binding up to 50 µM | [1] |
| This compound | BRD9 | pKd = 4.5 | [1] |
Table 2: Cellular Activity of GSK2801 and this compound (Fluorescence Recovery After Photobleaching - FRAP)
| Treatment | Effect on GFP-BAZ2A Recovery Half-Time | Interpretation | Reference |
| GSK2801 | Accelerated recovery | Displacement of BAZ2A from chromatin | [1][2][3] |
| This compound | No effect | Does not displace BAZ2A from chromatin | [1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: BAZ2A/B signaling pathway and the inhibitory action of GSK2801.
References
Application Notes and Protocols for GSK8573 in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK8573 is a chemical compound designed as an inactive or negative control for GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2] In experimental biology, particularly in cellular assays, it is crucial to use a structurally similar but biologically inactive control molecule to distinguish the specific effects of the active compound from any off-target or non-specific effects. This compound serves this purpose in studies involving GSK2801. While it is largely inactive against the wider bromodomain family, it is important to note that this compound does retain binding affinity for the BRD9 bromodomain.[1][2]
These application notes provide guidelines and protocols for the use of this compound as a negative control in cellular models, including recommended concentrations and treatment durations based on published data and common practices in cell-based assays.
Data Presentation
Table 1: In Vitro Binding Affinities of this compound
| Target | Assay Type | Affinity (Kd) | Reference |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.04 µM | [1][2] |
| BAZ2A | Not specified | Inactive | [1][2] |
| BAZ2B | Not specified | Inactive | [1][2] |
Table 2: Recommended Concentration Ranges for this compound in Cellular Assays
| Assay Type | Cell Line Example | Recommended Concentration | Reference |
| Fluorescence Recovery After Photobleaching (FRAP) | U2OS | 1 - 10 µM | [2] |
| General Cell-Based Assays (as a negative control) | Varies | 1 - 50 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: General Protocol for Treatment of Adherent Cells with this compound
-
Cell Seeding: Plate adherent cells in appropriate cell culture vessels (e.g., 96-well plates, 6-well plates, or culture dishes) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentrations by diluting the stock solution in a fresh cell culture medium. It is critical to ensure that the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically kept below 0.5% to minimize solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired final concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., GSK2801) in parallel.
-
Incubation: The treatment duration will depend on the specific cellular process being investigated.
-
For short-term assays (e.g., studying rapid signaling events or target engagement like in FRAP), an incubation period of 1 to 4 hours is generally sufficient.
-
For long-term assays (e.g., assessing changes in gene expression, cell proliferation, or viability), a treatment duration of 24 to 72 hours is more appropriate.
-
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as Western blotting, quantitative PCR, immunofluorescence, or cell viability assays.
Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) Assay
This protocol is adapted from the methodology used to assess the cellular activity of GSK2801, for which this compound serves as the negative control.[2]
-
Cell Preparation: Seed U2OS cells on glass-bottom dishes suitable for live-cell imaging. Transfect the cells with a vector expressing a fluorescently tagged protein of interest that is known to be a target of the BAZ2 bromodomains (e.g., GFP-BAZ2A).
-
Compound Treatment: Prior to imaging, replace the culture medium with a medium containing the desired concentration of this compound (e.g., 1-10 µM) or the active compound GSK2801. A vehicle control (DMSO) should also be included. Incubate the cells for a short period (e.g., 1 hour) to allow for compound uptake and target engagement.
-
Image Acquisition: Mount the dish on a confocal microscope equipped for live-cell imaging and FRAP.
-
Photobleaching: Acquire a few pre-bleach images of a selected region of interest (ROI) within the nucleus. Use a high-intensity laser to photobleach the fluorescent signal within the ROI.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of the fluorescent signal within the bleached ROI as unbleached fluorescently tagged proteins diffuse into the area.
-
Data Analysis: Measure the fluorescence intensity in the bleached region over time. As this compound is an inactive control, the fluorescence recovery rate is not expected to change significantly compared to the vehicle control, whereas the active compound GSK2801 should alter the recovery dynamics.
Mandatory Visualizations
Caption: General experimental workflow for using this compound as a negative control in cellular assays.
Caption: Logical relationship of GSK2801 and this compound activity on the BAZ2A/B signaling pathway.
References
Application Notes and Protocols: Stability of GSK8573 in DMSO and Cell Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK8573 is recognized as an inactive control compound for GSK2801, a potent inhibitor of the BAZ2A and BAZ2B bromodomains. While this compound is designed to be biologically inert in specific assays targeting these bromodomains, it exhibits binding activity to BRD9 with a Kd value of 1.04 μM.[1] The integrity and stability of any chemical compound are paramount for the reproducibility and accuracy of experimental results. Understanding the stability of this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO) and in complex biological environments like cell culture media is crucial for its proper handling, storage, and application in research.
These application notes provide a comprehensive guide to the stability of this compound, including detailed protocols for assessing its stability and recommendations for storage and handling.
Factors Influencing Compound Stability
The stability of a small molecule like this compound can be influenced by several factors, both in chemical solvents and in biological media.
In DMSO:
-
Water Content: DMSO is highly hygroscopic and can absorb moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible compounds.[2]
-
Temperature: Storage temperature is a critical factor. While freezing is generally preferred for long-term storage, repeated freeze-thaw cycles can impact compound stability.[2]
-
Light: Exposure to light can cause photodegradation of light-sensitive molecules.
In Cell Culture Media:
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[3]
-
pH: The typical pH of cell culture media (7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.[3]
-
Media Components: Components such as amino acids (e.g., cysteine), vitamins, and metal ions can interact with and degrade the compound.[3][4][5]
-
Enzymatic Degradation: Cell-free media may contain enzymes from serum supplements (e.g., FBS) that can metabolize compounds.[6] In the presence of cells, secreted enzymes can also contribute to degradation.[6]
Quantitative Stability Data
The following tables summarize hypothetical stability data for this compound in DMSO and cell culture media. This data is for illustrative purposes to guide researchers in their experimental design and interpretation.
Table 1: Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Percent Remaining after 6 Months | Percent Remaining after 12 Months |
| Room Temperature | 92% | 85% |
| 4°C | 98% | 96% |
| -20°C | >99% | >99% |
| -80°C | >99% | >99% |
Table 2: Stability of this compound in Cell Culture Media (DMEM + 10% FBS) at 37°C
| Incubation Time | Percent Remaining |
| 0 hours | 100% |
| 4 hours | 97% |
| 8 hours | 94% |
| 24 hours | 88% |
| 48 hours | 81% |
| 72 hours | 75% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO
This protocol outlines a method to determine the long-term stability of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber glass vials with Teflon-lined caps
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at different temperatures: room temperature, 4°C, -20°C, and -80°C.
-
Time Points: Analyze the samples at various time points (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw and equilibrate to room temperature.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the concentration of this compound using a validated HPLC or LC-MS method.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol describes how to evaluate the stability of this compound in a typical cell culture medium.
Materials:
-
This compound (10 mM stock in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Quenching solvent (e.g., cold acetonitrile)
-
HPLC or LC-MS/MS system
Procedure:
-
Spike the Media: Dilute the this compound stock solution into the pre-warmed cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%).[3]
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as the T=0 time point.[3]
-
Incubation: Incubate the remaining spiked media at 37°C in a 5% CO2 incubator.
-
Time Point Sampling: Collect aliquots at various time points (e.g., 4, 8, 24, 48, and 72 hours).
-
Sample Processing:
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.[3][6]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[3]
Visualizations
Signaling Pathway
This compound is an inactive control for GSK2801, which targets the BAZ2A/B bromodomains. These bromodomains are "readers" of epigenetic marks, specifically acetylated lysine residues on histone tails, and are involved in chromatin remodeling and gene regulation.
Caption: BAZ2A/B bromodomain signaling and inhibition.
Experimental Workflow: Stability Assessment in Cell Media
The following diagram illustrates the workflow for determining the stability of this compound in cell culture media.
Caption: Workflow for this compound stability in cell media.
Logical Relationship: Factors Affecting Stability
This diagram outlines the key factors that can influence the stability of a small molecule like this compound.
Caption: Factors influencing this compound stability.
Recommendations for Handling and Storage
-
DMSO Stock Solutions: For long-term storage, this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed amber vials to protect from moisture and light. Prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
Cell Culture Experiments: Prepare fresh dilutions of this compound in cell culture media immediately before use. Due to potential degradation at 37°C, for longer-term experiments, consider replenishing the media with freshly diluted compound at regular intervals to maintain the desired concentration.
-
Vehicle Controls: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
GSK8573: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of GSK8573, a widely used negative control compound in chemical biology and drug discovery. It includes a summary of its material safety data, handling instructions, and comprehensive experimental protocols for its application in various assays.
Material Safety Data Sheet (MSDS) and Handling
This compound is not classified as a hazardous substance or mixture.[1] However, it is recommended to adhere to standard laboratory safety practices.
1.1. General Safety and Handling Precautions:
-
Engineering Controls: Use in a well-ventilated area.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.
1.2. First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.
1.3. Storage and Stability:
This compound should be stored at -20°C for up to one month or at -80°C for up to six months.
Physicochemical and Biological Properties
This compound is the inactive, negative control for GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. While inactive against BAZ2A/B, this compound exhibits off-target binding to the BRD9 bromodomain.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁NO₃ | [1] |
| Molecular Weight | 323.39 g/mol | [1] |
| CAS Number | 1693766-04-9 | [1] |
| Binding Affinity (Kd) for BRD9 | 1.04 µM | |
| Activity vs. BAZ2A/B | Inactive |
Application Notes
This compound is an essential tool for researchers studying the function of BAZ2A/B bromodomains and for validating the on-target effects of the chemical probe GSK2801. Its primary application is to serve as a negative control in cellular and biochemical assays to distinguish the specific effects of BAZ2A/B inhibition from potential off-target or compound-related artifacts.
Key Applications:
-
Negative Control in Cellular Assays: Used alongside GSK2801 to confirm that observed cellular phenotypes are due to the inhibition of BAZ2A/B and not other unintended interactions.
-
Off-Target Identification: The known interaction with BRD9 allows researchers to control for and identify potential phenotypes associated with BRD9 inhibition.
-
Assay Development: Can be used to establish a baseline or "no-effect" level in the development of new assays for bromodomain inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, based on its characterization and common applications.
4.1. Protocol for Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity to BRD9
This protocol describes the measurement of the binding affinity of this compound to the BRD9 bromodomain.
Materials:
-
Purified BRD9 bromodomain protein
-
This compound
-
ITC instrument
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Procedure:
-
Sample Preparation:
-
Dialyze the purified BRD9 protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer to the desired concentration (e.g., 100 µM). The final concentration of DMSO should be kept below 5% and matched in both the protein and compound solutions.
-
Determine the accurate concentrations of both protein and compound using a spectrophotometer or other appropriate method.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the BRD9 protein solution (e.g., 10 µM) into the sample cell.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection of 0.4 µL followed by a series of 19-24 injections of 1.5-2 µL of the this compound solution into the sample cell at 150-second intervals.
-
Record the heat changes upon each injection.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the enthalpy change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
4.2. Protocol for Biolayer Interferometry (BLI) for Screening against a Bromodomain Panel
This protocol outlines a method for assessing the selectivity of this compound against a panel of bromodomains.
Materials:
-
Biotinylated bromodomain proteins
-
This compound
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
Procedure:
-
Sensor Hydration: Hydrate the streptavidin biosensors in the assay buffer for at least 10 minutes.
-
Protein Immobilization: Load the biotinylated bromodomain proteins onto the streptavidin biosensors.
-
Baseline: Establish a stable baseline by dipping the sensors into wells containing assay buffer.
-
Association: Move the sensors to wells containing this compound at various concentrations (e.g., 0.2 µM and 1.0 µM) to measure the association phase.
-
Dissociation: Transfer the sensors back to wells with assay buffer to measure the dissociation phase.
-
Data Analysis:
-
Reference-subtract the data using a sensor with no immobilized protein.
-
Fit the association and dissociation curves to a 1:1 binding model to determine the on-rate (kon), off-rate (koff), and dissociation constant (Kd).
-
4.3. Protocol for Fluorescence Recovery After Photobleaching (FRAP) as a Cellular Negative Control
This protocol describes the use of this compound as a negative control in a FRAP assay to assess the effect of GSK2801 on the chromatin binding of BAZ2A.
Materials:
-
U2OS cells stably expressing GFP-BAZ2A
-
GSK2801 (active compound)
-
This compound (negative control)
-
Confocal microscope with FRAP capabilities
-
Cell culture medium
Procedure:
-
Cell Culture and Treatment:
-
Plate U2OS-GFP-BAZ2A cells on glass-bottom dishes.
-
Treat the cells with either GSK2801 (e.g., 1 µM), this compound (e.g., 1 µM), or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
-
FRAP Experiment:
-
Identify a region of interest (ROI) within the nucleus of a cell.
-
Acquire pre-bleach images of the ROI.
-
Photobleach the ROI using a high-intensity laser beam.
-
Acquire a time-series of images immediately after bleaching to monitor the recovery of fluorescence.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition by normalizing to a non-bleached region.
-
Calculate the mobile fraction and the half-maximal recovery time (t1/2) by fitting the recovery curve to an exponential function.
-
Compare the recovery kinetics between GSK2801-treated, this compound-treated, and vehicle-treated cells. No significant change is expected for the this compound-treated cells compared to the vehicle control.
-
Diagrams
Caption: Signaling pathway illustrating the inhibitory action of GSK2801 on BAZ2A/B and the role of this compound as an inactive control.
Caption: Experimental workflow for using this compound as a negative control in a Fluorescence Recovery After Photobleaching (FRAP) assay.
References
Troubleshooting & Optimization
GSK8573 precipitation in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK8573. The information focuses on addressing common challenges, particularly precipitation in aqueous solutions, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating after I add it to my aqueous buffer. How can I prevent this?
A1: this compound has low solubility in purely aqueous solutions. Direct addition to aqueous buffers will likely cause precipitation. It is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution. This stock solution can then be further diluted into your experimental aqueous medium. For in vivo studies, a formulation using co-solvents is often necessary.[1]
Q2: I dissolved this compound in DMSO, but it still precipitates when I dilute it into my cell culture media. What should I do?
A2: Even with a DMSO stock, the final concentration of DMSO in your aqueous solution should be kept low (typically <0.5%) to avoid solvent effects on your experiment and to maintain compound solubility. If precipitation still occurs, consider the following troubleshooting steps:
-
Decrease the final concentration of this compound: The precipitation might be due to the concentration exceeding its solubility limit in the final aqueous medium.
-
Optimize the solvent system: For challenging applications, a multi-component solvent system may be required. A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for in vivo use and may be adapted for in vitro experiments with appropriate controls.[1][2]
-
Sonication: After dilution, sonicating the solution can help to break up aggregates and improve dissolution.[1]
-
Gentle warming: In some cases, gentle warming of the solution may aid in dissolving the compound. However, be cautious about the temperature stability of this compound and other components in your medium.
Q3: What is the recommended storage condition for this compound solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles, as this can impact the stability of the compound in solution.[3] It is recommended to prepare and use the final working solution immediately.[1]
Q4: What is the primary use of this compound?
A4: this compound is an inactive control compound for GSK2801, which is an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[2] this compound has some binding activity to BRD9 (Kd of 1.04 μM) but is inactive against BAZ2A/B and other bromodomain families.[1][2] It is designed to be used as a structurally related negative control in biological experiments to help ensure that the observed effects of GSK2801 are due to its intended activity and not off-target effects or compound structure-related artifacts.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| Purity | 99.53% | MedchemExpress[2] |
| Purity | 99.97% | TargetMol[1] |
| Binding Affinity (Kd) to BRD9 | 1.04 μM | MedchemExpress, TargetMol[1][2] |
| Solubility | ||
| In DMSO | 22 mg/mL (68.03 mM) | TargetMol[1] |
| In Vivo Formulation | ||
| Composition | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | TargetMol[1] |
| Achievable Concentration | 2 mg/mL (6.18 mM) | TargetMol[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 323.39 g/mol ).
-
Procedure:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing an In Vivo Formulation of this compound
This protocol is based on a formulation that has been used for in vivo studies.[1][2]
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for 1 mL of 2 mg/mL final solution):
-
Dissolve 2 mg of this compound in 100 µL of DMSO.
-
In a separate tube, add 400 µL of PEG300.
-
Add the this compound/DMSO solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
Note: It is recommended to add the solvents sequentially and ensure the solution is clear before adding the next component. This working solution should be prepared fresh before use.[1]
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound, including troubleshooting steps for precipitation.
Caption: Diagram illustrating the use of this compound as a negative control in contrast to its active counterpart, GSK2801.
References
Technical Support Center: Unexpected Cellular Phenotypes with GSK8573 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals who observe unexpected cellular phenotypes when using GSK8573. This compound is designed as an inactive control for GSK2801, a potent inhibitor of the BAZ2A and BAZ2B bromodomains. However, unexpected activity may arise, and this guide offers a structured approach to troubleshooting these observations.
Frequently Asked Questions (FAQs)
Q1: What is the intended use of this compound?
A1: this compound is a structurally related analog of GSK2801, an acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains. This compound is designed to be inactive against BAZ2A and BAZ2B and is therefore intended for use as a negative control in experiments involving GSK2801 to help ensure that the observed cellular effects of GSK2801 are due to the inhibition of its intended targets.[1][2][3][4]
Q2: I am observing a cellular phenotype with this compound, which is supposed to be an inactive control. What could be the cause?
A2: While this compound is inactive against BAZ2A and BAZ2B, it has been shown to bind to the bromodomain of BRD9 with a dissociation constant (Kd) of 1.04 μM.[1][2][4][5] Therefore, the observed phenotype could be a result of this off-target activity, especially at higher concentrations. Other potential causes include compound instability, impurities, or experimental artifacts.
Q3: What are the known functions of BAZ2A, BAZ2B, and the off-target BRD9?
A3:
-
BAZ2A and BAZ2B : These are large scaffolding proteins that are core components of distinct chromatin remodeling complexes.[6][7][8] BAZ2A is part of the Nucleolar Remodeling Complex (NoRC), which is involved in regulating the transcription of non-coding RNAs.[5][9] BAZ2B's functions are less characterized but it is also involved in chromatin remodeling.[6][7]
-
BRD9 : This protein is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[10][11] It plays a role in regulating gene expression and has been implicated in various cellular processes, including hematopoietic stem cell function, DNA damage response, and the maintenance of certain cancers.[11][12][13]
Q4: How can I confirm that the phenotype I am seeing is a true biological effect of this compound?
A4: A systematic approach is necessary to validate your observation. This includes:
-
Verifying Compound Integrity : Ensure the compound is correctly stored and handled to prevent degradation.
-
Dose-Response Analysis : Perform a dose-response experiment to see if the phenotype is concentration-dependent.
-
Orthogonal Validation : Use a different method to confirm the phenotype (e.g., if you see a change in a reporter assay, validate it by measuring endogenous gene or protein expression).
-
Investigating Off-Target Effects : Use techniques like siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the potential off-target (BRD9) to see if this abrogates the phenotype.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound and its active counterpart, GSK2801.
| Compound | Target | Dissociation Constant (Kd) | Reference |
| This compound | BAZ2A/B | Inactive | [1] |
| BRD9 | 1.04 µM | [1][4] | |
| GSK2801 | BAZ2B | 136 nM | [4][9] |
| BAZ2A | 257 nM | [4][9] | |
| BRD9 | 1.1 µM | [14] |
Visualizing the Intended Use and Potential Off-Target Pathway
The following diagrams illustrate the intended experimental design with GSK2801 and this compound, and the potential off-target signaling pathway involving this compound and BRD9.
Caption: Intended experimental use of this compound as a negative control for GSK2801.
Caption: Hypothesized off-target mechanism of this compound via BRD9 binding.
Troubleshooting Guide
If you observe an unexpected phenotype with this compound, follow this step-by-step guide to investigate the cause.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Binding Selectivity of Inhibitors toward Bromodomains BAZ2A and BAZ2B Uncovered by Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Analysis of Small-Molecule Binding to the BAZ2A and BAZ2B Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene - BRD9 [maayanlab.cloud]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve GSK8573 solubility issues
Welcome to the technical support center for GSK8573. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound, with a particular focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical probe that serves as an inactive control for GSK2801, a potent inhibitor of the BAZ2A and BAZ2B bromodomains. While it is inactive against BAZ2A/B, this compound does exhibit binding activity towards the BRD9 bromodomain, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] Its primary use in research is as a negative control in experiments involving GSK2801 to help distinguish on-target from off-target effects.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).
Q3: What is the maximum solubility of this compound in DMSO?
A3: this compound has a reported solubility of up to 22 mg/mL, which is equivalent to 68.03 mM, in DMSO.[2] To achieve this concentration, sonication may be required to aid dissolution.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to dissolve this compound powder in high-purity, anhydrous DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your weighed amount of this compound. Ensure the powder is fully dissolved, using a vortex mixer and sonication if necessary.[2]
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, store the aliquots at -80°C, where they can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[3]
Troubleshooting Guide: Resolving Solubility Issues
This guide addresses common solubility problems encountered when using this compound in various experimental settings.
Issue 1: this compound precipitates out of solution when diluted into aqueous media (e.g., cell culture medium, PBS).
Cause: this compound is a lipophilic compound with poor aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution.
Solution:
-
Stepwise Dilution: Avoid direct, high-fold dilution of your concentrated DMSO stock into the final aqueous solution. Instead, perform serial dilutions. For example, first, dilute your 10 mM DMSO stock to 1 mM in DMSO, and then dilute this intermediate stock into your aqueous medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or aqueous buffer is kept as low as possible, ideally below 0.5%, to minimize solvent toxicity and its effect on compound solubility.[4]
-
Pre-warming Media: Warm the cell culture media or buffer to 37°C before adding the this compound solution. This can sometimes help improve solubility.
-
Mixing: When adding the compound to the aqueous solution, do so dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.
Issue 2: The this compound powder is difficult to dissolve in DMSO, even at lower concentrations.
Cause: The quality of the DMSO or the compound itself might affect solubility. DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its effectiveness as a solvent for hydrophobic compounds.
Solution:
-
Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO. Keep the DMSO bottle tightly sealed when not in use.
-
Sonication: Use a bath sonicator to aid dissolution. Sonicate for short bursts of 5-10 minutes.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. Avoid excessive heat, as it could degrade the compound.
Issue 3: I observe a film or precipitate in my this compound stock solution after storage.
Cause: This could be due to the absorption of water by the DMSO, causing the compound to precipitate, or instability of the compound over time with repeated freeze-thaw cycles.
Solution:
-
Proper Aliquoting: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Re-dissolving: Before use, allow the aliquot to thaw completely at room temperature. Vortex thoroughly and sonicate if necessary to ensure any precipitate is redissolved.
-
Fresh Stock: If precipitation persists, it is best to prepare a fresh stock solution from the powder.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 22 mg/mL (68.03 mM) | [2] |
| In Vivo Formulation | 2 mg/mL (6.18 mM) in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Allow the this compound vial to reach room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound = 323.39 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. First, prepare a 1 mM intermediate stock by diluting 1 µL of the 10 mM stock into 9 µL of sterile DMSO.
-
Next, prepare a 100 µM intermediate stock by diluting 1 µL of the 1 mM stock into 9 µL of sterile DMSO.
-
Prepare the final 10 µM working solution by diluting 1 µL of the 100 µM intermediate stock into 9 µL of pre-warmed (37°C) cell culture medium. Mix gently by pipetting up and down.
-
This working solution will have a final DMSO concentration of 0.1%. Use this solution immediately for your cell-based assays.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified BRD9 signaling pathway.
References
- 1. BRD9-mediated chromatin remodeling suppresses osteoclastogenesis through negative feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Interpreting Unexpected Results with GSK8573 Control
Welcome to the technical support center for researchers utilizing GSK8573 as a control in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, helping you to interpret unexpected results and ensure the robustness of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is designed as an inactive control compound for GSK2801, a potent and selective acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][3][4] this compound is structurally very similar to GSK2801 but has been chemically modified to be inactive against BAZ2A and BAZ2B. Therefore, it is intended to be used as a negative control in cellular and in vivo experiments to help attribute any observed effects of GSK2801 specifically to the inhibition of BAZ2A/B.
Q2: I'm observing a phenotype (e.g., changes in gene expression, cell viability) with my this compound control. Isn't it supposed to be inactive?
A2: While this compound is inactive against its intended targets, BAZ2A and BAZ2B, it is crucial to remember that "inactive" does not always mean a complete lack of biological activity. This compound is known to retain binding affinity for the bromodomain-containing protein 9 (BRD9).[5][6][7] Therefore, any unexpected phenotype observed with this compound could be due to its off-target effect on BRD9.
Q3: What are the known off-targets of this compound?
A3: The primary and most well-characterized off-target of this compound is the bromodomain of BRD9, with a dissociation constant (Kd) of approximately 1.04 µM.[5][7] It was designed to be inactive against the broader bromodomain family, including BAZ2A and BAZ2B.[1][3]
Q4: What are the known functions of BRD9, the off-target of this compound?
A4: BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and is involved in regulating gene expression. Its functions are implicated in various cellular processes and diseases, including cancer. BRD9 has been shown to be involved in:
-
Oxytocin signaling pathway
-
Nrf2 pathway
-
TGF-β/Activin/Nodal pathway
-
Androgen receptor signaling
Unexpected results with this compound may stem from the modulation of these or other BRD9-dependent pathways.
Troubleshooting Unexpected Results
Issue 1: Observing a Phenotypic Effect with this compound Control
You have treated your cells with this compound, expecting no significant changes compared to the vehicle control, but you observe a clear biological effect.
Potential Cause:
-
Off-target activity on BRD9: This is the most likely cause. The concentration of this compound used in your experiment may be sufficient to engage and inhibit BRD9, leading to downstream cellular effects.
Troubleshooting Steps:
-
Review the literature for BRD9's role in your experimental system: Investigate if the observed phenotype aligns with the known functions of BRD9. For example, if you observe changes in the expression of antioxidant response genes, this could be linked to the Nrf2 pathway, which is modulated by BRD9.
-
Perform a dose-response experiment with this compound: Determine the concentration at which the unexpected phenotype manifests. This can help you understand if the effect is dose-dependent.
-
Validate the off-target effect with a more specific BRD9 inhibitor or genetic knockdown: To confirm that the observed phenotype is due to BRD9 inhibition, use a structurally distinct and more selective BRD9 inhibitor or employ techniques like siRNA or shRNA to specifically knock down BRD9 expression. If these interventions replicate the phenotype seen with this compound, it strongly suggests an off-target effect.
-
Compare with GSK2801 results: Carefully analyze the phenotype induced by GSK2801. If the effect of GSK2801 is more pronounced or qualitatively different from that of this compound, the difference can likely be attributed to the inhibition of BAZ2A/B.
Data Presentation: Comparing Inhibitor Activities
The following table summarizes the key binding affinities to help in interpreting your results.
| Compound | Target | Dissociation Constant (Kd) |
| GSK2801 | BAZ2A | 257 nM[1][2][4] |
| BAZ2B | 136 nM[1][2][4] | |
| BRD9 | 1.1 µM[5] | |
| This compound | BAZ2A | Inactive[1][3] |
| BAZ2B | Inactive[1][3] | |
| BRD9 | 1.04 µM[5][7] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol is designed to investigate if this compound affects the interaction of a protein of interest (bait) with its binding partners, potentially through its off-target effect on BRD9.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with vehicle (e.g., DMSO), GSK2801, and this compound at the desired concentrations for the appropriate duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant (cell lysate) to a fresh tube.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody against the "bait" protein and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the "bait" protein and its expected interacting partners ("prey").
-
Interpreting Unexpected Co-IP Results with this compound:
-
If you observe a change in the interaction between your bait and prey proteins in the this compound-treated sample, this could indicate that BRD9 is involved in regulating this interaction.
-
Compare the results with the GSK2801-treated sample to distinguish between effects mediated by BAZ2A/B and those potentially mediated by BRD9.
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is to assess changes in the expression of specific genes that may be unexpectedly regulated by this compound.
Methodology:
-
Cell Culture and Treatment:
-
Treat cells with vehicle, GSK2801, and this compound as described in the Co-IP protocol.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Interpreting Unexpected qPCR Results with this compound:
-
If you observe significant changes in the expression of genes known to be regulated by BRD9-associated pathways (e.g., oxytocin signaling, Nrf2 pathway), this strongly suggests an off-target effect of this compound.
-
It is crucial to have a panel of target genes, including known BAZ2A/B targets, known BRD9 targets, and unrelated genes, to comprehensively interpret your results.
Visualizing Potential Mechanisms
Expected Signaling Pathway of GSK2801 and Control
Caption: Expected signaling of GSK2801 and its control, this compound.
Troubleshooting Workflow for Unexpected this compound Results
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Logical Relationship of Experimental Observations
Caption: Interpreting experimental outcomes with this compound and related controls.
References
- 1. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Proper Use of GSK8573 as a Negative Control in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use of GSK8573 in long-term experiments. The information is presented in a question-and-answer format to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in research?
This compound is an inactive control compound for GSK2801, which is an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1] this compound is structurally related to the active compound but is pharmacologically inactive against the intended target. Its primary role is to serve as a negative control in biological experiments to help researchers distinguish the specific effects of the active compound from non-specific or off-target effects.[1]
Q2: I am observing toxicity in my long-term experiment with this compound. What could be the cause?
Since this compound is designed to be an inactive compound, direct toxicity is unexpected. If you observe cellular toxicity, it is likely due to other factors in your experimental setup. Potential causes include:
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations, especially in long-term cultures.
-
Compound Degradation: Over time, the compound may degrade into cytotoxic byproducts.
-
Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma.
-
Cell Line Instability: Long-term cell culture can lead to genetic drift and altered phenotypes, which may increase sensitivity to experimental conditions.
-
Off-Target Effects: While designed to be inactive, at very high concentrations, this compound might have some minor off-target effects, such as binding to BRD9 with a Kd value of 1.04 μM.[1][2]
Q3: Why is it important to use a negative control like this compound in my experiments?
Using a structurally related, inactive control is crucial for validating that the observed biological effects are due to the specific inhibition of the target by the active compound (e.g., GSK2801) and not from other factors. A negative control helps to:
-
Identify and rule out off-target effects of the chemical scaffold.
-
Control for the effects of the solvent (vehicle).
-
Ensure that the experimental conditions themselves are not causing the observed phenotype.
Troubleshooting Guide
Below are troubleshooting guides for common issues encountered in long-term experiments that might be mistakenly attributed to this compound toxicity.
Issue 1: Increased Cell Death in this compound-Treated Wells
| Potential Cause | Recommended Action |
| Solvent (e.g., DMSO) Toxicity | - Create a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your specific cell line. - Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control. - Use the lowest effective concentration of the solvent. |
| Compound Instability | - Prepare fresh stock solutions of this compound regularly. - Store stock solutions at the recommended temperature (typically -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell Culture Contamination | - Regularly test your cell cultures for mycoplasma contamination. - Visually inspect cultures for signs of bacterial or fungal contamination. - Practice sterile cell culture techniques. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Action |
| Variability in Cell Passage Number | - Use cells within a consistent and narrow passage number range for all experiments. - Document the passage number for each experiment. |
| Inconsistent Seeding Density | - Ensure a uniform cell seeding density across all wells and plates. - Use a cell counter to accurately determine cell numbers before seeding. |
| Reagent Variability | - Use the same lot of media, serum, and other reagents for the duration of the experiment. - If changing lots is unavoidable, test the new lot to ensure consistency with the previous one. |
Experimental Protocols
Key Experiment: Long-Term Cell Viability Assay with Controls
This protocol outlines a typical long-term (e.g., 7-day) cell viability assay, emphasizing the correct use of controls.
1. Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize and count the cells.
- Seed cells in a 96-well plate at a predetermined optimal density.
- Allow cells to adhere for 24 hours.
2. Compound Preparation:
- Prepare a stock solution of the active compound (e.g., GSK2801) and this compound in DMSO.
- Prepare serial dilutions of each compound in the culture medium.
- Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
3. Dosing:
- Remove the old medium from the cells.
- Add the medium containing the active compound, this compound, or vehicle control to the respective wells.
- Include untreated wells (medium only) as a baseline control.
- Replenish the medium with fresh compounds every 2-3 days.
4. Viability Assessment:
- At designated time points (e.g., day 3, 5, and 7), perform a cell viability assay (e.g., MTS or CellTiter-Glo®).
- Read the plate according to the manufacturer's instructions.
5. Data Analysis:
- Normalize the data to the vehicle control to determine the specific effect of each compound.
- Compare the effects of the active compound to this compound to identify target-specific effects.
Visualizations
Diagram 1: Role of Controls in Experimentation
Caption: Logical relationships of experimental controls.
Diagram 2: Troubleshooting Workflow for Unexpected Control Toxicity
Caption: Troubleshooting workflow for control group toxicity.
References
Technical Support Center: Best Practices for Using GSK8573 in Replicate Experiments
Welcome to the technical support center for GSK8573. This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound as an inactive control compound in replicate experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is a chemical compound that serves as an inactive control for GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. While GSK2801 actively binds to and inhibits BAZ2A/B, this compound is designed to be structurally similar but functionally inactive against these targets. Its primary use is to ensure that the observed effects of GSK2801 are due to the specific inhibition of BAZ2A/B and not due to off-target effects or the chemical scaffold itself.
Q2: Does this compound have any known biological activity?
A2: this compound is largely inactive against the bromodomain family. However, it does exhibit some binding affinity for BRD9, with a dissociation constant (Kd) of 1.04 μM.[1] Researchers should be aware of this potential off-target binding when designing experiments, especially at higher concentrations.
Q3: What is the recommended concentration range for using this compound in cell-based assays?
A3: The concentration of this compound should ideally match the concentration of the active compound, GSK2801, being used in the experiment. This allows for a direct comparison and helps to control for any non-specific effects of the compound scaffold. Typical concentrations for GSK2801 in cellular assays are in the low micromolar range. Therefore, a similar concentration range for this compound is recommended. It is always best practice to perform a dose-response curve for both compounds to determine the optimal concentrations for your specific cell line and assay.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. Aliquot the stock solution and store it at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q5: How many replicates should I include in my experiments with this compound?
A5: For robust and statistically significant results, it is recommended to perform a minimum of three biological replicates for each experimental condition. Biological replicates are independent experiments performed on different days with fresh preparations of cells and compounds. Within each biological replicate, you may also include technical replicates (multiple measurements of the same sample) to assess the variability of your assay.
Experimental Protocols and Data Presentation
General Experimental Workflow
A well-designed experiment using an active compound and an inactive control is crucial for data interpretation. The following diagram outlines a typical workflow for a replicate experiment.
Data Presentation Tables
Quantitative data should be summarized in a clear and structured format to facilitate comparison between the active compound and the inactive control.
Table 1: Biochemical Binding Affinity of GSK2801 and this compound
| Compound | Target | Dissociation Constant (Kd) |
| GSK2801 | BAZ2A | 257 nM |
| GSK2801 | BAZ2B | 136 nM |
| GSK2801 | BRD9 | 1.1 µM |
| This compound | BAZ2A | Inactive |
| This compound | BAZ2B | Inactive |
| This compound | BRD9 | 1.04 µM[1] |
Table 2: Example Cellular Activity Data from a Fluorescence Recovery After Photobleaching (FRAP) Assay
This table shows the effect of GSK2801 and this compound on the mobility of GFP-tagged BAZ2A in U2OS cells. An increase in the mobile fraction indicates displacement of the protein from chromatin.
| Treatment (1 µM) | Mobile Fraction (%) | Standard Deviation |
| Vehicle (DMSO) | 35 | ± 3 |
| GSK2801 | 65 | ± 5 |
| This compound | 37 | ± 4 |
Signaling Pathways
GSK2801 inhibits BAZ2A and BAZ2B, which are components of the Nucleolar Remodeling Complex (NoRC). NoRC is involved in chromatin remodeling and transcriptional repression. This compound, as the inactive control, should not interfere with this pathway. The diagram below illustrates the role of BAZ2A/B and the intended action of GSK2801.
Troubleshooting Guide
Issue 1: Unexpected activity observed with this compound.
-
Possible Cause: As this compound has known off-target activity on BRD9, the observed effect might be mediated through this protein.
-
Troubleshooting Steps:
-
Lower the concentration: Perform a dose-response experiment with this compound to see if the effect is concentration-dependent. Use the lowest effective concentration of GSK2801 and a matching concentration of this compound.
-
Use an alternative control: If the effect persists, consider using a structurally unrelated negative control or a genetic approach (e.g., siRNA knockdown of BAZ2A/B) to validate the findings.
-
Investigate BRD9 involvement: If you suspect BRD9 is involved, you can use a specific BRD9 inhibitor as an additional control to see if it phenocopies the effect of this compound.
-
Issue 2: High variability between replicates.
-
Possible Cause: Inconsistent cell culture conditions, inaccurate pipetting, or issues with compound solubility can lead to high variability.
-
Troubleshooting Steps:
-
Standardize cell culture: Ensure that cells are seeded at a consistent density and are in the same growth phase for all replicates.
-
Check compound solubility: Visually inspect your stock and working solutions of this compound to ensure the compound is fully dissolved. If you see precipitates, try gentle warming or sonication.
-
Pipetting accuracy: Use calibrated pipettes and be meticulous with your pipetting technique, especially when preparing serial dilutions.
-
Increase replicate number: If variability remains high, increasing the number of biological replicates can improve the statistical power of your experiment.
-
Issue 3: No difference observed between GSK2801 and this compound.
-
Possible Cause: The experimental system may not be sensitive to the inhibition of BAZ2A/B, or the concentration of GSK2801 may be too low.
-
Troubleshooting Steps:
-
Confirm target expression: Verify that your cell line expresses BAZ2A and BAZ2B at sufficient levels.
-
Increase GSK2801 concentration: Perform a dose-response experiment with GSK2801 to ensure you are using a concentration that is sufficient to inhibit the target.
-
Choose a more sensitive assay: The chosen readout may not be the most appropriate for detecting the effects of BAZ2A/B inhibition. Consider alternative assays that are more directly linked to the function of these proteins.
-
Positive control: Include a positive control (a compound known to produce a strong effect in your assay) to ensure the assay is working correctly.
-
References
Validation & Comparative
A Head-to-Head Comparison of GSK8573 and GSK2801 in BAZ2A Inhibition Assays
For researchers investigating the role of the BAZ2A bromodomain in cellular processes, particularly in the context of cancer biology, the choice of chemical probes is critical. This guide provides a detailed comparison of two widely used compounds from GlaxoSmithKline: GSK2801, a potent BAZ2A inhibitor, and its structurally related but inactive control, GSK8573. This analysis is supported by experimental data from various assays to aid researchers in selecting the appropriate tool for their studies.
Performance in BAZ2A Inhibition Assays
GSK2801 is a well-characterized, selective, and cell-active chemical probe for the bromodomains of BAZ2A and its close homolog BAZ2B. In contrast, this compound was designed as a negative control, demonstrating minimal to no activity against BAZ2A/B, while retaining some off-target affinity for BRD9. This differential activity makes the pair ideal for validating on-target effects in cell-based assays.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the binding affinities and thermal stability shifts for GSK2801 and this compound against BAZ2A and other relevant bromodomains.
| Compound | Target | Assay Type | Dissociation Constant (Kd) | Thermal Shift (ΔTm @ 10 µM) |
| GSK2801 | BAZ2A | Isothermal Titration Calorimetry (ITC) | 257 nM[1][2][3][4] | 4.1 °C[1][2] |
| BAZ2B | Isothermal Titration Calorimetry (ITC) | 136 nM[1][2][3][4] | 2.7 °C[1][2] | |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.1 µM[5] | 2.3 °C[1][2] | |
| TAF1L(2) | - | - | 3.4 °C[1][2] | |
| This compound | BAZ2A/B | Biolayer Interferometry (BLI) | Inactive[1][2] | Not Reported |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.04 µM[2][6] | Not Reported |
Experimental Methodologies
To ensure the reproducibility of findings, detailed experimental protocols for the key assays used to characterize GSK2801 and this compound are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Protein Preparation: Recombinant BAZ2A bromodomain is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: GSK2801 or this compound is dissolved in a matching ITC buffer.
-
Titration: The protein solution is placed in the sample cell of the calorimeter, and the compound solution is loaded into the injection syringe.
-
Data Acquisition: A series of small injections of the compound into the protein solution is performed, and the heat change after each injection is measured.
-
Data Analysis: The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
Biolayer Interferometry (BLI)
BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference.
Protocol:
-
Biotinylation of Protein: The BAZ2A bromodomain is biotinylated for immobilization.
-
Sensor Hydration: Streptavidin-coated biosensors are hydrated in the assay buffer.
-
Protein Immobilization: The biotinylated BAZ2A is loaded onto the streptavidin biosensors.
-
Baseline Establishment: A baseline is established by dipping the sensor into a buffer-containing well.
-
Association: The sensor is then moved to a well containing the compound (GSK2801 or this compound) at various concentrations to measure the binding rate.
-
Dissociation: Finally, the sensor is moved back to a buffer-only well to measure the dissociation rate.
-
Data Analysis: The association and dissociation curves are used to calculate the Kd.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to study the dynamics of fluorescently labeled molecules within a living cell. It is employed to assess the ability of a compound to displace a target protein from its binding sites in the nucleus.
Protocol:
-
Cell Culture and Transfection: U2OS cells are cultured and transfected with a construct expressing GFP-tagged BAZ2A.
-
Compound Treatment: Cells are treated with either GSK2801, this compound, or a vehicle control. In some cases, cells are pre-treated with an HDAC inhibitor like SAHA to induce chromatin hyperacetylation.[2]
-
Photobleaching: A specific region of interest within the nucleus is photobleached using a high-intensity laser, quenching the GFP fluorescence.
-
Fluorescence Recovery Monitoring: The recovery of fluorescence in the bleached region is monitored over time as unbleached GFP-BAZ2A molecules move into the area.
-
Data Analysis: The rate of fluorescence recovery is quantified to determine the mobility of the protein. A faster recovery in the presence of an inhibitor indicates displacement from chromatin. GSK2801 has been shown to accelerate the FRAP half-recovery time, indicating its ability to displace BAZ2A from chromatin, whereas this compound has no effect.[2]
Visualizing BAZ2A's Role and Inhibition
To better understand the context in which these compounds operate, the following diagrams illustrate the BAZ2A signaling pathway and a typical experimental workflow for assessing BAZ2A inhibition.
Caption: BAZ2A Signaling Pathway and Point of Inhibition by GSK2801.
Caption: Experimental Workflow for Comparing BAZ2A Inhibitors.
Conclusion
References
- 1. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cellular Effects of GSK8573 and GSK2801
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular effects of GSK8573 and GSK2801, two chemical probes used in the study of epigenetic regulation. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction
GSK2801 is a potent and selective chemical probe that acts as an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][3][4][5][6][7] Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription.[7] BAZ2A and BAZ2B are the central scaffolding proteins of the nucleolar remodeling complex (NoRC), which is involved in regulating the expression of non-coding RNAs.[3][4][5][6][7] this compound is a structurally related compound designed to serve as an inactive control for GSK2801 in biological experiments.[2][6][8] It is largely inactive against the BAZ2A and BAZ2B bromodomains.[2][8]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and GSK2801, highlighting their differential binding affinities and activities.
| Parameter | GSK2801 | This compound | Reference |
| Primary Target | BAZ2A/B Bromodomains | Inactive Control | [2][6] |
| Binding Affinity (Kd) to BAZ2A | 257 nM | Inactive | [1][3][4][5][6][7][9][10] |
| Binding Affinity (Kd) to BAZ2B | 136 nM | Inactive | [1][3][4][5][6][7][9][10] |
| Off-Target Binding (Kd) to BRD9 | 1.1 µM | 1.04 µM | [1][2][3][6][8] |
| Off-Target Binding (Kd) to TAF1L(2) | 3.2 µM | Not Reported | [1][3][6] |
| Cellular Activity | Displaces GFP-BAZ2A from chromatin | No effect on GFP-BAZ2A localization | [3][6] |
Cellular Effects
GSK2801:
As a potent BAZ2A/B inhibitor, GSK2801 effectively displaces these proteins from acetylated chromatin within living cells. This cellular activity has been demonstrated using Fluorescence Recovery After Photobleaching (FRAP) assays.[3][6][7] By inhibiting the "reader" function of BAZ2A/B, GSK2801 can modulate the transcription of genes regulated by the NoRC complex.
Furthermore, studies have shown that GSK2801 can act synergistically with other inhibitors, such as BET bromodomain inhibitors, to induce apoptosis in certain cancer cell lines, like triple-negative breast cancer.[11] This suggests a potential therapeutic application for targeting BAZ2A/B in combination with other epigenetic modulators. GSK2801 also exhibits off-target activity, notably against the BRD9 bromodomain, which should be considered when interpreting experimental results.[1][3][6][11]
This compound:
In contrast to GSK2801, this compound serves as a negative control due to its lack of significant activity against BAZ2A and BAZ2B bromodomains.[2][6][8] It shows weak binding to the off-target BRD9, with a Kd value similar to that of GSK2801's off-target affinity for BRD9.[2][3][6][8] This makes it an ideal tool for distinguishing the cellular effects specifically mediated by the inhibition of BAZ2A/B from potential off-target effects or compound-specific artifacts. In cellular assays such as FRAP, this compound does not displace GFP-BAZ2A from chromatin, confirming its lack of on-target activity in a cellular context.[6]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of GSK2801 in inhibiting the BAZ2A/B-mediated recognition of acetylated histones.
Caption: Mechanism of BAZ2A/B inhibition by GSK2801.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of GSK2801 and this compound to their target bromodomains.
Protocol:
-
Sample Preparation:
-
Express and purify the desired bromodomain constructs (e.g., BAZ2A, BAZ2B, BRD9).
-
Prepare a concentrated solution of the protein (typically 10-100 µM) in a suitable buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl).
-
Prepare a solution of the compound (GSK2801 or this compound) at a concentration approximately 10-fold higher than the protein concentration in the identical buffer.
-
Thoroughly degas both the protein and compound solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
As a control, perform an identical titration of the compound into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Bio-Layer Interferometry (BLI)
Objective: To measure the real-time association and dissociation rates of GSK2801 and this compound with their target bromodomains.
Protocol:
-
Biosensor Preparation:
-
Immobilize a biotinylated version of the target bromodomain onto streptavidin-coated biosensors.
-
-
Experiment Setup:
-
Place the prepared biosensors into a 96-well plate.
-
Add buffer to the baseline wells to establish a stable baseline.
-
Add different concentrations of the compound (GSK2801 or this compound) to the association wells.
-
Add buffer to the dissociation wells.
-
-
BLI Measurement:
-
Baseline: Dip the biosensors into the baseline wells to record a stable baseline interference pattern.
-
Association: Move the biosensors to the wells containing the compound and measure the change in the interference pattern in real-time as the compound binds to the immobilized protein.
-
Dissociation: Transfer the biosensors to the dissociation wells and monitor the decrease in the interference signal as the compound dissociates.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To assess the ability of GSK2801 and this compound to displace BAZ2A from chromatin in living cells.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., U2OS) on glass-bottom dishes.
-
Transfect the cells with a plasmid encoding a fluorescently tagged BAZ2A (e.g., GFP-BAZ2A).
-
-
Compound Treatment:
-
Treat the transfected cells with either GSK2801, this compound, or a vehicle control (e.g., DMSO) at the desired concentration for a specified period.
-
-
FRAP Imaging:
-
Identify a cell expressing the GFP-BAZ2A fusion protein.
-
Acquire a few pre-bleach images of a selected region of interest (ROI) within the nucleus.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Normalize the recovery data to the pre-bleach intensity.
-
Fit the fluorescence recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t1/2). A faster recovery indicates a more dynamic protein, suggesting displacement from chromatin.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing the cellular effects of GSK2801 and its inactive control, this compound.
Caption: Workflow for comparing GSK2801 and this compound.
References
- 1. Fluorescence Recovery After Photobleaching (FRAP) to Study Nuclear Protein Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for detecting chromatin dynamics and screening chromatin relaxer by FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 6. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 7. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
Unveiling Differential Gene Expression: A Comparative Guide to GSK8573 and GSK2801
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators, the selective inhibitor GSK2801 and its structurally related negative control, GSK8573, offer a unique opportunity to dissect the specific roles of the BAZ2A and BAZ2B bromodomains in gene regulation. This guide provides a comprehensive comparison of the known effects of these two compounds on gene expression, supported by available experimental data and detailed methodologies.
Probing the Epigenome: Distinct Mechanisms of Action
GSK2801 is a potent and selective inhibitor of the bromodomains of BAZ2A and BAZ2B, proteins that act as readers of acetylated histone marks and are involved in chromatin remodeling and transcriptional repression. Notably, GSK2801 also exhibits off-target activity against BRD9, another bromodomain-containing protein. In contrast, this compound was designed as an inactive control compound. It is inert against BAZ2A and BAZ2B but crucially retains the off-target affinity for BRD9. This pairing allows researchers to distinguish the on-target effects of BAZ2A/B inhibition from the off-target effects on BRD9.
dot
Caption: Mechanism of action for GSK2801 and this compound.
Quantitative Comparison of Gene Expression Changes
While comprehensive, genome-wide RNA sequencing (RNA-seq) or microarray data directly comparing GSK2801 and this compound is not publicly available, a targeted in vivo study on liver regeneration has provided valuable insights into their differential effects on a specific set of genes. The study demonstrated that inhibition of BAZ2A/B by GSK2801 leads to the upregulation of ribosomal protein genes, an effect not observed with the BAZ2A/B-inactive this compound.
| Target Gene Family | Compound | Effect on Gene Expression | Fold Change (Illustrative) |
| Ribosomal Proteins | GSK2801 | Upregulation | 1.5 - 2.5 |
| This compound | No significant change | ~1.0 |
Note: The fold changes are illustrative and based on qPCR data from a single study. A comprehensive, genome-wide differential gene expression analysis would be required for a complete quantitative comparison.
Signaling Pathways and Experimental Workflow
The differential effects of GSK2801 and this compound on gene expression can be understood through their distinct interactions with chromatin-modifying complexes. GSK2801, by inhibiting BAZ2A/B, disrupts the formation or recruitment of repressive chromatin remodeling complexes at specific gene promoters, leading to an open chromatin state and increased transcription of target genes, such as those encoding ribosomal proteins. This compound, lacking this activity, does not induce these specific transcriptional changes. The activity of both compounds on BRD9 may lead to overlapping effects on genes regulated by the SWI/SNF chromatin remodeling complex.
dot
Caption: Signaling pathway differences.
A typical experimental workflow to compare the gene expression changes induced by GSK2801 and this compound would involve treating a relevant cell line or animal model with each compound, followed by RNA extraction, library preparation, and high-throughput sequencing.
dot
Caption: Experimental workflow for comparative transcriptomics.
Experimental Protocols
Below is a representative protocol for a comparative gene expression analysis of GSK2801 and this compound using RNA sequencing.
1. Cell Culture and Treatment:
-
Cell Line: Select a cell line relevant to the biological question (e.g., a cancer cell line where BAZ2A/B or BRD9 are implicated).
-
Culture Conditions: Culture cells in appropriate media and conditions to ~70-80% confluency.
-
Treatment: Treat cells with GSK2801, this compound, or a vehicle control (e.g., DMSO) at a predetermined concentration (e.g., 1 µM) for a specified duration (e.g., 24 hours). Include at least three biological replicates for each condition.
2. RNA Extraction:
-
Lysis: Wash cells with PBS and lyse using a suitable lysis buffer (e.g., TRIzol).
-
Extraction: Perform RNA extraction according to the manufacturer's protocol for the chosen method (e.g., phenol-chloroform extraction followed by isopropanol precipitation).
-
Purification: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Purify the RNA using a column-based kit.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for a RIN (RNA Integrity Number) > 8.
3. RNA Sequencing Library Preparation:
-
mRNA Enrichment: Enrich for polyadenylated mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA and prime with random hexamers.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase, followed by second-strand synthesis.
-
End Repair and Ligation: Perform end repair, A-tailing, and ligation of sequencing adapters.
-
Amplification: Amplify the adapter-ligated library by PCR.
-
Quality Control: Assess the quality and quantity of the final library using a bioanalyzer.
4. Sequencing and Data Analysis:
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Quantify gene expression levels by counting the number of reads mapping to each gene (e.g., using featureCounts).
-
Differential Expression Analysis: Perform differential gene expression analysis between the treatment groups (GSK2801 vs. vehicle, this compound vs. vehicle, and GSK2801 vs. This compound) using a statistical package like DESeq2 or edgeR.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the differentially expressed genes to identify the biological processes affected by each compound.
Conclusion
The comparison of gene expression changes induced by GSK2801 and its inactive control, this compound, provides a powerful tool for elucidating the specific functions of the BAZ2A/B bromodomains. While current publicly available data is limited to a targeted set of genes, the distinct mechanisms of these compounds highlight their utility in dissecting the complex interplay of epigenetic regulation. Future genome-wide comparative studies are warranted to fully map the transcriptional consequences of BAZ2A/B inhibition and further refine our understanding of their roles in health and disease.
Validating GSK2801 Specificity: A Comparative Guide with GSK8573 Control
For researchers, scientists, and drug development professionals, establishing the specific molecular interactions of a chemical probe is paramount. This guide provides a comparative analysis of GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains, and its structurally related inactive control, GSK8573. By presenting key experimental data and detailed protocols, this document serves as a comprehensive resource for validating the on-target effects of GSK2801 in cellular and in vivo studies.
GSK2801 is an acetyl-lysine competitive inhibitor targeting the bromodomains of BAZ2A and BAZ2B, proteins integral to the Nucleolar Remodeling Complex (NoRC) that regulates the expression of non-coding RNAs.[1] To discern the specific effects of GSK2801 from any potential off-target activities, the control compound this compound was developed.[1] this compound is intentionally inactive against the BAZ2A and BAZ2B bromodomains but shares a key off-target profile with GSK2801, notably binding to the BRD9 bromodomain.[1][2][3] This shared off-target activity allows researchers to attribute biological outcomes specifically to the inhibition of BAZ2A/B.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (dissociation constants, Kd) of GSK2801 and this compound for their primary targets and a major off-target, as determined by various biophysical assays.
| Compound | Target | Assay Type | Dissociation Constant (Kd) | Reference |
| GSK2801 | BAZ2B | Isothermal Titration Calorimetry (ITC) | 136 nM | [1][4][5] |
| BAZ2A | Isothermal Titration Calorimetry (ITC) | 257 nM | [1][4][5] | |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.1 µM (1100 nM) | [1][4][5] | |
| TAF1L(2) | Isothermal Titration Calorimetry (ITC) | 3.2 µM (3200 nM) | [1][4] | |
| This compound | BAZ2A/B | Bio-Layer Interferometry (BLI) | Inactive | [1][2][3] |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.04 µM (1040 nM) | [1][2][3] |
Experimental Protocols for Specificity Validation
To validate the specificity of GSK2801, a combination of in vitro and cellular assays is recommended. The use of this compound as a negative control is crucial in these experiments.
In Vitro Binding Assays
a) Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
-
Protocol:
-
Prepare solutions of the purified bromodomain protein (e.g., BAZ2A, BAZ2B, BRD9) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Load the protein solution into the sample cell of the ITC instrument.
-
Prepare a solution of the compound (GSK2801 or this compound) in the same buffer and load it into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
Analyze the resulting data to determine the Kd, binding enthalpy (ΔH), and stoichiometry.
-
b) Bio-Layer Interferometry (BLI): BLI measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate, providing real-time kinetics and affinity data.
-
Protocol:
-
Immobilize biotinylated bromodomain proteins onto streptavidin-coated biosensor tips.
-
Establish a baseline by dipping the biosensors into a buffer-only solution.
-
Associate the compound (GSK2801 or this compound) by dipping the biosensors into solutions of varying compound concentrations.
-
Dissociate the compound by moving the biosensors back into the buffer-only solution.
-
Analyze the binding and dissociation curves to determine the on-rate (kon), off-rate (koff), and Kd.
-
Cellular Target Engagement Assay
Fluorescence Recovery After Photobleaching (FRAP): This live-cell imaging technique measures the mobility of fluorescently tagged proteins to assess their interaction with chromatin. Inhibition of a bromodomain's interaction with acetylated histones will result in a more mobile protein and faster fluorescence recovery.
-
Protocol:
-
Transfect cells (e.g., U2OS) with a plasmid expressing a fluorescently tagged BAZ2A (e.g., GFP-BAZ2A).
-
Treat the cells with either GSK2801, this compound, or a vehicle control for a defined period.
-
Identify a region of interest (ROI) within the nucleus where the GFP-BAZ2A is localized.
-
Use a high-intensity laser to photobleach the fluorescence within the ROI.
-
Monitor the recovery of fluorescence in the bleached region over time.
-
Calculate the mobile fraction and the half-time of recovery (t1/2). A significant increase in the mobile fraction and a decrease in t1/2 upon treatment with GSK2801, but not with this compound, indicates on-target engagement.[1][4]
-
Visualizing Pathways and Workflows
To further clarify the biological context and experimental design, the following diagrams are provided.
Caption: BAZ2A in the NoRC complex binds acetylated histones on rDNA, leading to transcriptional silencing.
Caption: Workflow for validating GSK2801 specificity using this compound as a negative control.
References
- 1. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling Cellular Dichotomy: A Comparative Analysis of GSK8573 and GSK2801 Treatment
A deep dive into the functional distinctions between the BAZ2A/B bromodomain inhibitor, GSK2801, and its inactive analog, GSK8573, reveals significant phenotypic divergence in cellular behavior. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the specific effects of GSK2801-mediated inhibition.
GSK2801 is a potent and selective chemical probe that competitively inhibits the acetyl-lysine binding sites of the BAZ2A and BAZ2B bromodomains, critical components of the Nucleolar Remodeling Complex (NoRC) involved in regulating non-coding RNA expression.[1][2][3] In contrast, this compound is a structurally related but inactive control compound, designed to lack inhibitory activity against BAZ2A/B, thereby serving as a crucial negative control in experimental settings.[1][4] The primary phenotypic differences observed in cells treated with these two compounds stem from GSK2801's ability to displace BAZ2A from chromatin, a key cellular event that this compound fails to induce.[2][5]
Quantitative Comparison of Binding Affinities and Cellular Activity
The differential effects of GSK2801 and this compound are rooted in their distinct binding affinities for various bromodomains. GSK2801 exhibits high affinity for BAZ2A and BAZ2B, with some off-target activity towards BRD9, whereas this compound is largely inactive against BAZ2A/B.[4][6]
| Compound | Target | Dissociation Constant (Kd) | Notes |
| GSK2801 | BAZ2A | 257 nM | Potent inhibitor |
| BAZ2B | 136 nM | Potent inhibitor | |
| BRD9 | 1.1 µM | Off-target binding | |
| TAF1L(2) | 3.2 µM | Off-target binding | |
| This compound | BAZ2A/B | Inactive | Inactive control |
| BRD9 | 1.04 µM | Some binding activity |
Data compiled from multiple sources.[1][4][5][6]
Cellular engagement of GSK2801 with its target has been quantified using Fluorescence Recovery After Photobleaching (FRAP). In this assay, GSK2801 treatment accelerates the recovery of a GFP-tagged BAZ2A mutant from a photobleached area of the nucleus, indicating displacement from chromatin. This compound-treated cells show no such acceleration, mirroring the behavior of untreated cells.[2][5]
| Treatment | FRAP Half-Recovery Time of GFP-BAZ2A | Phenotypic Outcome |
| GSK2801 | Significantly accelerated | Displacement of BAZ2A from chromatin |
| This compound | No significant effect | BAZ2A remains bound to chromatin |
Qualitative summary based on described experimental outcomes.[2][5]
Phenotypic Consequences of BAZ2A/B Inhibition by GSK2801
The targeted inhibition of BAZ2A/B by GSK2801, particularly in combination with other inhibitors like the BET inhibitor JQ1, leads to distinct cellular phenotypes that are absent in this compound-treated cells.
-
Induction of Senescence: In 2D cultures of triple-negative breast cancer (TNBC) cells, the combination of GSK2801 and JQ1 leads to a significant increase in the percentage of cells positive for beta-galactosidase, a marker of senescence.[7] This effect is not observed with JQ1 alone or in combination with the inactive control, this compound.
-
Induction of Apoptosis: In 3D spheroid cultures of TNBC cells, the combination of GSK2801 and JQ1 induces apoptosis, characterized by the presence of cleaved caspase-3 and cleaved PARP.[7][8]
-
Chromatin Displacement of BRD2: Treatment with GSK2801 and JQ1 enhances the displacement of BRD2 from chromatin at the promoters and enhancers of ETS-regulated genes.[7]
Experimental Protocols
Fluorescence Recovery After Photobleaching (FRAP):
-
Cell Culture and Transfection: U2OS cells are cultured and transfected with a GFP-BAZ2A fusion construct. To enhance the activity window, cells are treated with the HDAC inhibitor SAHA to induce chromatin hyperacetylation.[2]
-
Compound Treatment: Cells are treated with either GSK2801 or the inactive control, this compound.
-
Photobleaching: A specific region of interest within the nucleus of a GFP-expressing cell is photobleached using a high-intensity laser.
-
Image Acquisition: Fluorescence recovery in the bleached region is monitored over time by capturing images at regular intervals.
-
Data Analysis: The half-time of fluorescence recovery (t1/2) is calculated from the recovery curves of multiple cells for each treatment group. A faster recovery indicates displacement of the GFP-tagged protein from its binding sites.[2]
Senescence-Associated β-Galactosidase Staining:
-
Cell Culture and Treatment: Triple-negative breast cancer cell lines are grown in 2D cultures and treated with the respective compounds (e.g., JQ1, GSK2801, JQ1 + GSK2801) for 96 hours.
-
Fixation: Cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.
-
Staining: After washing, cells are incubated with the β-galactosidase staining solution (containing X-gal) at 37°C in a dry incubator (to prevent CO2-induced acidification of the buffer).
-
Imaging and Quantification: The percentage of blue-stained (senescent) cells is determined by counting under a microscope.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway of GSK2801 and a typical experimental workflow for comparing the effects of GSK2801 and this compound.
Caption: Mechanism of GSK2801 action on the BAZ2A/B pathway.
Caption: Workflow for comparing cellular effects of GSK2801 and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK2801, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK8573: A Guide to its Use as a Negative Control for BAZ2 Inhibitors
In the study of BAZ2A and BAZ2B bromodomains, critical components of the nucleolar remodeling complex (NoRC), the use of selective inhibitors is paramount to elucidating their roles in gene regulation and disease. GSK2801 has emerged as a potent acetyl-lysine competitive inhibitor of both BAZ2A and BAZ2B. However, the presence of off-target effects necessitates the use of a carefully designed control compound to ensure that observed biological effects are truly a result of BAZ2 inhibition. This guide provides a comprehensive comparison of GSK8573, the inactive control for GSK2801, and details its utility in distinguishing on-target from off-target activities, particularly concerning the shared off-target protein, BRD9.
Distinguishing On-Target vs. Off-Target Effects
GSK2801 is a valuable chemical probe for studying BAZ2A and BAZ2B; however, it is not entirely selective and exhibits binding to other bromodomains, most notably BRD9.[1][2] To address this, this compound was developed as a structurally related negative control.[3] this compound is inactive against BAZ2A and BAZ2B but retains similar binding affinity for the off-target BRD9.[3][4] This unique characteristic allows researchers to dissect the phenotypic consequences of BAZ2 inhibition versus BRD9 inhibition.[1] By comparing the effects of GSK2801 with those of this compound, any biological outcome observed with GSK2801 but not with this compound can be more confidently attributed to the inhibition of BAZ2A/B.
Comparative Binding Affinities
The following tables summarize the binding affinities of GSK2801, this compound, and another selective BAZ2 inhibitor, BAZ2-ICR, for BAZ2A, BAZ2B, and the common off-target, BRD9.
Table 1: Binding Affinities (Kd) of BAZ2 Inhibitors and Controls
| Compound | BAZ2A (nM) | BAZ2B (nM) | BRD9 (µM) |
| GSK2801 | 257[5] | 136[5] | 1.2[2] |
| This compound | Inactive[3] | Inactive[3] | 1.04[4] |
| BAZ2-ICR | 109[2] | 170[2] | >100-fold selectivity over other bromodomains[6] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of BAZ2 Inhibitors
| Compound | BAZ2A (nM) | BAZ2B (nM) |
| BAZ2-ICR | 130[6] | 180[6] |
Cellular Activity: Differentiating Chromatin Binding
Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the dynamics of fluorescently labeled molecules within a living cell. In the context of BAZ2 inhibitors, FRAP can be used to determine if an inhibitor can displace BAZ2 proteins from chromatin.
A study by Chen et al. (2015) utilized a FRAP assay with GFP-tagged BAZ2A expressed in U2OS cells.[7][8] Treatment with GSK2801 resulted in a faster fluorescence recovery half-time, similar to a mutant BAZ2A that cannot bind to acetylated histones.[7][8] This indicates that GSK2801 effectively displaces BAZ2A from chromatin.[7][8] In contrast, this compound had no effect on the fluorescence recovery half-time, demonstrating its inability to displace BAZ2A from chromatin.[7][8]
Table 3: Summary of FRAP Assay Results
| Compound | Effect on GFP-BAZ2A FRAP Half-Recovery Time | Interpretation |
| GSK2801 | Accelerated recovery[7][8] | Displaces BAZ2A from chromatin[7][8] |
| This compound | No effect[7][8] | Does not displace BAZ2A from chromatin[7][8] |
Experimental Protocols
Fluorescence Recovery After Photobleaching (FRAP)
This protocol is adapted from the methodology described by Chen et al. (2015).[8]
-
Cell Culture and Transfection:
-
Culture human osteosarcoma (U2OS) cells in appropriate media.
-
Transfect cells with a plasmid encoding full-length BAZ2A fused to Green Fluorescent Protein (GFP-BAZ2A).
-
As a control, transfect a separate set of cells with a mutant GFP-BAZ2A (N1873F) that is incapable of binding to acetylated histones.
-
-
Compound Treatment:
-
Treat the GFP-BAZ2A transfected cells with either GSK2801, this compound, or vehicle control at the desired concentration and for the appropriate duration.
-
To enhance the assay window, cells can be pre-treated with an HDAC inhibitor like SAHA to induce chromatin hyperacetylation.[8]
-
-
FRAP Imaging:
-
Mount the cells on a confocal microscope equipped for live-cell imaging.
-
Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the fluorescence recovery data.
-
Calculate the half-maximal recovery time (t½) from the fluorescence recovery curve.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This is a generalized protocol for performing ChIP-seq to assess the genomic occupancy of BAZ2A/B.
-
Cell Cross-linking and Lysis:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
-
Chromatin Shearing:
-
Sonify the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific to BAZ2A or BAZ2B overnight.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of BAZ2A/B enrichment.
-
Visualizing the Role of this compound
The following diagrams illustrate the mechanism of action of GSK2801 and the utility of this compound as a control.
References
- 1. GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reevaluation of bromodomain ligands targeting BAZ2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK2801 | Structural Genomics Consortium [thesgc.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative analysis of GSK8573 and other bromodomain inhibitor controls
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inactive control compound GSK8573 against prominent BET (Bromodomain and Extra-Terminal) family inhibitors JQ1, OTX-015, and I-BET-762. This analysis is supported by a compilation of experimental data on their binding affinities, cellular activities, and impact on key signaling pathways.
Introduction to Bromodomain Inhibition
Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers and have emerged as significant targets in oncology and inflammatory diseases. Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains can displace them from chromatin, leading to the modulation of gene expression, notably the downregulation of oncogenes like MYC.
This guide focuses on a comparative analysis of this compound, a known inactive control, and three well-characterized BET inhibitors: JQ1, OTX-015, and I-BET-762. Understanding the distinct profiles of these molecules is essential for robust experimental design and interpretation of results in the field of epigenetics and drug discovery.
Comparative Performance Data
The following tables summarize the biochemical and cellular potencies of the discussed bromodomain inhibitors. This compound is presented as a negative control, highlighting its lack of significant activity against the BET family of bromodomains, in stark contrast to the potent inhibition exhibited by JQ1, OTX-015, and I-BET-762.
Table 1: Biochemical Potency of Bromodomain Inhibitors
| Inhibitor | Target Bromodomain | IC50 (nM) | Dissociation Constant (Kd) (nM) | Assay Type |
| This compound | BRD9 | - | 1040[1] | ITC |
| BAZ2A/B & other bromodomains | Inactive[1] | - | Various | |
| JQ1 | BRD2 (BD1) | 17.7[2][3] | 128[2] | TR-FRET |
| BRD3 (BD1) | - | 59.5[2] | ITC | |
| BRD3 (BD2) | - | 82[2] | ITC | |
| BRD4 (BD1) | 77[4][5] | 49[2] | AlphaScreen, ITC | |
| BRD4 (BD2) | 33[4][5] | 90.1[2] | AlphaScreen, ITC | |
| OTX-015 | BRD2, BRD3, BRD4 | 92-112[6][7][8] | - | TR-FRET |
| I-BET-762 | BET family | 32.5-42.5[9][10][11][12] | 50.5-61.3[9][10][11] | FRET |
Table 2: Cellular Activity of BET Bromodomain Inhibitors
| Inhibitor | Cell Line | Cellular Potency (IC50/EC50) | Assay Type |
| JQ1 | Multiple Myeloma (MM.1S) | <100 nM | Proliferation Assay |
| NUT Midline Carcinoma (NMC) | ~500 nM | Proliferation Assay | |
| Pancreatic Cancer (AsPC-1) | 37 nM[13] | Proliferation Assay | |
| OTX-015 | Diffuse Large B-cell Lymphoma (DLBCL) | Median IC50: 192 nM | Proliferation Assay |
| Acute Myeloid Leukemia (AML) cell lines | Submicromolar[6] | MTT Assay | |
| I-BET-762 | Pancreatic Cancer (AsPC-1) | 231 nM[13] | Proliferation Assay |
| Prostate Cancer cell lines | 25-150 nM[14] | Growth Assay |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
BET inhibitors exert their effects by modulating key signaling pathways involved in cell proliferation and inflammation. The diagrams below illustrate the impact of BET inhibition on the MYC and NF-κB pathways.
Experimental Workflows
The following diagrams outline the typical workflows for key assays used to characterize bromodomain inhibitors.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Differential Effects of GSK8573 and GSK2801: A Western Blot Analysis Comparison
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cellular effects of GSK8573 and GSK2801, with a focus on their impact as assessed by Western blot analysis. GSK2801 is a known potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains, which also exhibits inhibitory activity against the BRD9 bromodomain. In contrast, this compound has been developed as a structurally similar but inactive control compound for in vitro and in vivo studies.
This guide summarizes the known biochemical activities of both compounds, presents available Western blot data demonstrating their differential effects on downstream signaling pathways, and provides a detailed experimental protocol for replicating such analyses.
Summary of Compound Activity
GSK2801 acts as a chemical probe for the BAZ2A/B bromodomains, which are components of chromatin remodeling complexes involved in the regulation of gene expression.[1][2][3][4][5] Its inhibitory action extends to BRD9, another bromodomain-containing protein that is part of the SWI/SNF chromatin remodeling complex. This multi-target profile of GSK2801 leads to specific downstream cellular consequences. This compound was designed as a negative control for GSK2801.[6][1][2][7] While it is inactive against the BAZ2A and BAZ2B bromodomains, it retains some binding affinity for BRD9.[1][2][7] This makes it a crucial tool for distinguishing the on-target effects of GSK2801 on BAZ2A/B from its off-target effects on BRD9.
Comparative Data Presentation
The following table summarizes the key differences in the biochemical and cellular activities of this compound and GSK2801, with a focus on parameters measurable by Western blot.
| Parameter | This compound (Inactive Control) | GSK2801 (Active Inhibitor) | Primary Method of Analysis |
| Target Binding (BAZ2A/B) | Inactive[1][7] | Potent Inhibition[1][2][3][4][5] | Biochemical Assays (e.g., ITC, AlphaScreen) |
| Target Binding (BRD9) | Weak binding (Kd ~1.04 µM)[1][2][7] | Moderate binding | Biochemical Assays (e.g., ITC) |
| c-MYC Protein Levels | No significant effect expected | BRD9-dependent reduction[8] | Western Blot |
Experimental Data from Western Blot Analysis
Studies have demonstrated that the inhibition of BRD9 by GSK2801, particularly in combination with BET inhibitors, leads to a discernible decrease in the protein levels of the oncoprotein c-MYC.[8] This effect is consistent with the known role of BRD9 in maintaining c-MYC expression. A direct comparative Western blot would be expected to show a significant reduction in c-MYC protein levels in cells treated with GSK2801, while cells treated with this compound would likely exhibit no such change, thereby attributing the c-MYC downregulation to the inhibitory activity of GSK2801 on its targets.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated.
Caption: Signaling pathway affected by GSK2801.
References
- 1. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK2801 | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Inactive Control GSK8573 versus the Potent BAZ2A/B Bromodomain Inhibitor GSK2801
GSK2801 is a valuable tool for investigating the biological roles of BAZ2A and BAZ2B, proteins implicated in chromatin remodeling and transcriptional regulation.[1][2][3] To ensure that the observed effects of GSK2801 are specifically due to the inhibition of its intended targets, it is crucial to use a negative control like GSK8573 in parallel experiments. This compound was designed to be structurally similar to GSK2801 but inert against BAZ2A and BAZ2B, thereby helping to distinguish on-target effects from potential off-target or compound-specific artifacts.[1][4]
Quantitative Comparison of Binding Affinities
The defining difference between GSK2801 and this compound lies in their binding affinities for the BAZ2A and BAZ2B bromodomains. The following table summarizes the dissociation constants (Kd) determined by various biophysical assays.
| Compound | Target Bromodomain | Dissociation Constant (Kd) | Assay Method |
| GSK2801 | BAZ2A | 257 nM | Isothermal Titration Calorimetry (ITC) |
| BAZ2B | 136 nM | Isothermal Titration Calorimetry (ITC) | |
| BAZ2B | 60 nM | Biolayer Interferometry (BLI) | |
| This compound | BAZ2A | Inactive | Biolayer Interferometry (BLI) |
| BAZ2B | Inactive | Biolayer Interferometry (BLI) |
Data sourced from:[1][3][4][5]
As the data clearly indicates, GSK2801 binds to BAZ2A and BAZ2B with high affinity in the nanomolar range, while this compound shows no significant binding to these targets.[1]
Selectivity Profile
An ideal chemical probe should not only be potent against its intended target but also selective over other related proteins. The table below highlights the selectivity of both compounds against other bromodomains.
| Compound | Off-Target Bromodomain | Dissociation Constant (Kd) | Assay Method |
| GSK2801 | BRD9 | 1.1 µM | Isothermal Titration Calorimetry (ITC) |
| TAF1L(2) | 3.2 µM | Isothermal Titration Calorimetry (ITC) | |
| This compound | BRD9 | 1.04 µM | Isothermal Titration Calorimetry (ITC) |
| Other Bromodomains | Inactive | Biolayer Interferometry (BLI) |
Interestingly, both GSK2801 and this compound exhibit some affinity for the BRD9 bromodomain.[1][4] This shared off-target activity underscores the importance of using this compound as a control to differentiate effects stemming from BAZ2A/B inhibition versus those potentially arising from BRD9 interaction.
Cellular Activity: Chromatin Displacement
To assess the compounds' activity in a cellular context, Fluorescence Recovery After Photobleaching (FRAP) experiments were conducted. These experiments measure the ability of a compound to displace GFP-tagged BAZ2A from acetylated chromatin in living cells.
| Compound Treatment | Half-time of Fluorescence Recovery (t1/2) | Effect on BAZ2A Chromatin Binding |
| GSK2801 | Significantly reduced | Displaces BAZ2A from chromatin |
| This compound | No significant effect | Does not displace BAZ2A from chromatin |
The results from the FRAP assay confirm that GSK2801 effectively engages and displaces BAZ2A from its chromatin binding sites in cells, while this compound does not, further validating its use as a negative control.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize GSK2801 and this compound.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. In these experiments, a solution of the compound (GSK2801 or this compound) was titrated into a solution containing the target bromodomain protein. The resulting heat changes were measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1][4]
Biolayer Interferometry (BLI): BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from two surfaces. For these assays, biotinylated bromodomain proteins were immobilized on streptavidin-coated biosensors. The biosensors were then dipped into solutions containing varying concentrations of the compounds. The binding and dissociation of the compounds to the immobilized proteins were monitored in real-time to calculate the on-rate (kon), off-rate (koff), and the dissociation constant (Kd).[1][4]
Fluorescence Recovery After Photobleaching (FRAP): U2OS cells were transfected with a plasmid encoding a GFP-BAZ2A fusion protein. A specific region of the nucleus was then photobleached using a high-intensity laser, and the rate of fluorescence recovery in that region was monitored over time. The half-time of recovery (t1/2) is indicative of the mobility of the GFP-BAZ2A protein. In the presence of a compound that displaces BAZ2A from chromatin, the protein is more mobile, leading to a faster fluorescence recovery and a shorter t1/2.[1][4]
Visualizing the Mechanism of Action and Experimental Workflow
To further clarify the roles of GSK2801 and this compound, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Mechanism of BAZ2A/B inhibition by GSK2801.
Caption: Experimental workflow using a negative control.
References
- 1. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSK2801 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
Demonstrating Target Engagement of BAZ2A/B Bromodomains with GSK2801 Using GSK8573 as a Negative Control
A Guide for Researchers
Introduction
In drug discovery, confirming that a compound directly interacts with its intended target within a cellular environment is a critical step for validating its mechanism of action and interpreting biological outcomes. This guide provides a comparative framework for demonstrating the target engagement of GSK2801, a potent inhibitor of the BAZ2A and BAZ2B bromodomains, using its structurally related but inactive control compound, GSK8573.
It is important to clarify that while the initial topic of interest was RIPK1, GSK2801 is not a known inhibitor of RIPK1. Its established targets are the bromodomains of BAZ2A and BAZ2B, with a notable off-target activity on BRD9.[1][2] this compound serves as an ideal negative control; it is inactive against BAZ2A and BAZ2B but retains similar binding affinity for BRD9. This allows researchers to distinguish the on-target effects of GSK2801 from its off-target activities.
While GSK2801 does not target RIPK1, GlaxoSmithKline has developed other potent and selective RIPK1 inhibitors, such as GSK'963, GSK'547, GSK2982772, and GSK481.[3][4][5][6]
Comparative Binding Affinities
GSK2801 is a high-affinity ligand for both BAZ2A and BAZ2B bromodomains. In contrast, this compound shows no significant binding to these targets. Both compounds, however, exhibit a lower affinity for the bromodomain of BRD9. The dissociation constants (Kd) presented below summarize these interactions.
| Compound | Target | Dissociation Constant (Kd) |
| GSK2801 | BAZ2B | 136 nM |
| BAZ2A | 257 nM | |
| BRD9 | 1.1 µM | |
| This compound | BAZ2A/B | Inactive |
| BRD9 | 1.04 µM |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound like GSK2801 binds to its target (BAZ2A/B), the protein-ligand complex becomes more resistant to heat-induced denaturation.
Materials
-
Cell line expressing BAZ2A/B (e.g., U2OS)
-
GSK2801 and this compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against BAZ2A, BAZ2B, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
-
PCR tubes and a thermal cycler
Procedure
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in fresh medium to a concentration of 2 x 10^6 cells/mL.
-
Prepare three sets of cell suspensions. Treat one set with the desired concentration of GSK2801 (e.g., 1 µM), the second with the same concentration of this compound, and the third with a corresponding volume of DMSO (vehicle control).
-
Incubate the cells for 1 hour at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot 100 µL of each treated cell suspension into separate PCR tubes for each temperature point. A typical temperature range would be from 40°C to 70°C, with 2-3°C increments.
-
Place the PCR tubes in a thermal cycler and heat them for 3 minutes at the specified temperatures.
-
Immediately after the heat challenge, cool the tubes to 4°C for 3 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Transfer the cell suspensions to microcentrifuge tubes.
-
Lyse the cells by adding an appropriate lysis buffer and performing freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Prepare the samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against BAZ2A or BAZ2B.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate. The band intensity corresponds to the amount of soluble protein remaining after the heat treatment.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melt curves for each treatment condition (DMSO, GSK2801, this compound).
-
A rightward shift in the melt curve for GSK2801-treated cells compared to the DMSO control indicates stabilization of the target protein and thus, target engagement.
-
The melt curve for this compound-treated cells should not show a significant shift for BAZ2A/B, confirming its inactivity against these targets.
-
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the biological context of GSK2801's action, the following diagrams are provided.
Caption: Workflow for CETSA to confirm GSK2801 target engagement.
Caption: BAZ2A-mediated transcriptional silencing pathway.
References
Safety Operating Guide
Personal protective equipment for handling GSK8573
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of GSK8573, an inactive control compound for the BAZ2A/B bromodomain inhibitor, GSK2801.[1][2][3][4][5] Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory best practices for handling chemical compounds should be strictly followed.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields | To protect against accidental splashes of solutions containing this compound. |
| Body Protection | Laboratory Coat | To protect skin and clothing from potential spills. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. If weighing and handling the powder form, a dust mask or working in a fume hood is recommended to avoid inhalation. |
Operational Plan: Safe Handling and Storage
This compound is a stable solid. For experimental use, it is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage of stock solutions, refer to the supplier's recommendations, which are typically -20°C for up to one month or -80°C for up to six months.[1]
Preparation of Stock Solutions:
-
Ensure all necessary PPE is worn.
-
Weigh the desired amount of this compound powder in a chemical fume hood or on a balance in a well-ventilated area.
-
Add the appropriate volume of solvent (e.g., DMSO) to the powder to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure the compound is fully dissolved.
-
Label the container clearly with the compound name, concentration, solvent, and date of preparation.
Use in Experiments:
-
When diluting the stock solution to working concentrations, perform the dilution in a fume hood or on a clean bench.
-
Handle all solutions containing this compound with care to avoid spills and contamination.
Disposal Plan
As a non-hazardous compound, the disposal of this compound and its associated waste should follow standard laboratory procedures for non-hazardous chemical waste.
-
Solid Waste: Unused this compound powder can be disposed of in the regular laboratory chemical waste stream for non-hazardous solids.
-
Liquid Waste: Aqueous solutions containing low concentrations of this compound can typically be disposed of down the drain with copious amounts of water, subject to local regulations. Solutions in organic solvents (e.g., DMSO) should be collected in a designated non-hazardous liquid waste container.
-
Contaminated Materials: Gloves, pipette tips, and other disposable materials contaminated with this compound should be placed in the regular laboratory solid waste.
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent, the rinsate collected as non-hazardous liquid waste, and the container disposed of in the regular trash.
Experimental Protocol: this compound as a Negative Control in a Cell-Based Assay
This compound serves as a structurally related inactive control for GSK2801, which is an inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][3][4][5] However, it's important to note that this compound does exhibit binding activity to the BRD9 bromodomain.[1][3][4] The following is a representative protocol for using this compound as a negative control in a cell-based assay, such as a cytotoxicity or gene expression assay, alongside the active compound GSK2801.
Objective: To determine if the observed cellular effects of GSK2801 are specific to its inhibition of BAZ2A/B and not due to off-target effects or the chemical scaffold itself.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
GSK2801 (active compound)
-
This compound (negative control)
-
Vehicle control (e.g., DMSO)
-
Assay-specific reagents (e.g., cell viability reagent, lysis buffer, qPCR reagents)
-
96-well plates
-
Standard cell culture and assay instrumentation
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of both GSK2801 and this compound in cell culture medium. A vehicle control (medium with the same final concentration of DMSO) must also be included.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Perform the desired assay according to the manufacturer's instructions. This could include:
-
Cell Viability Assay (e.g., MTT, CellTiter-Glo): Add the assay reagent and measure the absorbance or luminescence.
-
Gene Expression Analysis (qPCR): Lyse the cells, extract RNA, reverse transcribe to cDNA, and perform quantitative PCR for target genes.
-
-
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Plot the dose-response curves for both GSK2801 and this compound.
-
A significant effect observed with GSK2801 but not with this compound at the same concentrations would suggest that the effect is due to the specific inhibition of BAZ2A/B.
-
Visualizations
Caption: Experimental workflow for using this compound as a negative control.
Caption: Logical relationship of GSK2801 and this compound to their targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
